molecular formula C7H9NO2 B12341729 (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No.: B12341729
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-JMMWHDCWSA-N
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Description

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m1/s1

InChI Key

LTBWRUUYOYWXEY-JMMWHDCWSA-N

Isomeric SMILES

C1C2C=CC1N[C@H]2C(=O)O

Canonical SMILES

C1C2C=CC1NC2C(=O)O

Origin of Product

United States
Foundational & Exploratory

Stereochemical Architecture and Synthetic Utility of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the synthesis and application of bridged bicyclic heterocycles requires more than just following a recipe; it demands a deep understanding of molecular geometry, thermodynamic constraints, and orbital interactions. (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid—often referred to as an aza-norbornene derivative—is a privileged chiral building block. Its rigid, boat-like conformation and dense stereochemical array make it an invaluable intermediate in the development of conformationally restricted peptidomimetics[1], antiviral carbocyclic nucleosides, and complex natural products.

This technical guide deconstructs the stereochemical properties of this molecule, establishes a self-validating protocol for its asymmetric synthesis, and explores its downstream reactivity.

Stereochemical Architecture and the Bicyclic Core

The structural integrity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is defined by its [2.2.1] framework. The molecule possesses three critical stereocenters: C1, C3, and C4.

  • The Bridgehead Anchor (C1 & C4): The (1R) designation fixes the absolute configuration of the nitrogen-adjacent bridgehead carbon. Due to the geometric constraints imposed by the one-carbon methylene bridge (C7), the C4 bridgehead is rigidly locked into the (4S) configuration. This prevents any ring-flipping, ensuring the molecule maintains a static, V-shaped topography.

  • The C3 Epimeric Center (Endo vs. Exo): The orientation of the carboxylic acid group at C3 dictates the molecule's physicochemical behavior. In the endo configuration (3S), the carboxylate is tucked "inward" toward the cavity of the C5-C6 double bond. In the exo configuration (3R), it points outward, away from the π -system. The endo isomer is the kinetically favored product during cycloaddition, whereas the exo isomer is thermodynamically superior due to minimized steric repulsion.

Experimental Protocol: Asymmetric Aza-Diels-Alder Cycloaddition

The most robust method for constructing this scaffold is the asymmetric aza-Diels-Alder (ADA) reaction between cyclopentadiene and a chiral imine. To achieve high enantiomeric and diastereomeric excess, kinetic control must be strictly maintained.

Phase 1: Diene Preparation (The Dimerization Pitfall)
  • Procedure: Thermally crack dicyclopentadiene at 170°C using a fractional distillation setup. Collect the monomeric cyclopentadiene in a receiver flask cooled to -78°C.

  • Causality: Cyclopentadiene is highly prone to spontaneous [4+2] dimerization at room temperature. Using uncracked or aged diene introduces dicyclopentadiene impurities that skew reaction stoichiometry and inhibit the ADA reaction. Maintaining the monomer at -78°C is non-negotiable for kinetic purity.

Phase 2: Dienophile Activation
  • Procedure: Dissolve the chiral imine (e.g., derived from ethyl glyoxylate and a chiral auxiliary like (R)-phenylglycinol) in anhydrous dichloromethane (DCM). Introduce 1.1 equivalents of a Lewis acid catalyst (e.g., BF3​⋅OEt2​ ) dropwise at -78°C.

  • Causality: The Lewis acid serves a dual purpose. Thermodynamically, it coordinates to the imine nitrogen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile. Stereochemically, it locks the imine into a rigid s-cis conformation, forcing the diene to approach from the sterically unhindered face, thereby dictating the (1R) bridgehead configuration.

Phase 3: Cycloaddition and Kinetic Trapping
  • Procedure: Introduce the cold cyclopentadiene dropwise to the activated imine solution. Maintain the reaction strictly at -78°C for 16 hours.

  • Causality: Temperature control is the master variable. The endo isomer is the kinetic product, favored by secondary orbital interactions between the diene's π -system and the imine double bond. Allowing the temperature to rise prematurely provides the activation energy needed to overcome the kinetic barrier, leading to the thermodynamically more stable, but unwanted, exo isomer.

Phase 4: Self-Validating Workup
  • Procedure: Quench the reaction with saturated aqueous NaHCO3​ at -78°C before warming to room temperature. Extract with DCM, dry over Na2​SO4​ , and concentrate.

  • System Validation: Before proceeding to auxiliary cleavage, run a crude 1H NMR. The protocol is validated if you observe a distinct doublet at ~3.92 ppm ( J≈3.1 Hz). This signal corresponds to the endo C3 proton coupling with the C4 bridgehead proton. If a broad singlet appears instead, the exo isomer has formed, indicating a failure in temperature control or Lewis acid coordination[2].

Spectroscopic Differentiation of Epimers

Quantitative verification of the stereocenters is primarily achieved through NMR spectroscopy. The rigid geometry of the [2.2.1] system makes it an ideal candidate for Karplus equation analysis.

Table 1: Spectroscopic and Thermodynamic Differentiation of C3 Epimers

Physicochemical Property(1R, 3S, 4S)-Endo Epimer(1R, 3R, 4S)-Exo EpimerMechanistic / Structural Rationale
C3-H NMR Signal Doublet (~3.92 ppm, J=3.1 Hz)Broad Singlet (~2.94 ppm)Karplus Equation: The dihedral angle between C3-H and C4-H in the exo isomer is ~90°, resulting in near-zero coupling. The endo dihedral angle allows for a distinct 3.1 Hz coupling[2].
Olefinic Protons (H5, H6) Downfield Shift (~6.21 - 6.40 ppm)Upfield Shift (~5.80 - 6.05 ppm)Anisotropic Shielding: The endo-oriented carboxylate group projects its magnetic anisotropy directly into the π -system cavity, deshielding the olefinic protons[2].
Formation Thermodynamics Kinetic ProductThermodynamic ProductSecondary Orbital Interactions: The endo transition state is stabilized by transient π -overlap, lowering the activation energy despite higher steric strain.

Reactivity and Downstream Diversification

The strain inherent in the 2-azabicyclo[2.2.1]hept-5-ene system makes it highly reactive, serving as a springboard for complex molecular architectures.

  • Acid-Induced Skeletal Rearrangements: When subjected to strong Brønsted acids (e.g., ), the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid framework undergoes a stereospecific skeletal rearrangement. The nitrogen bridge is cleaved and reorganized to form 2-oxabicyclo[3.3.0]oct-7-en-3-ones. This highlights the inherent ring strain of the [2.2.1] system and provides a reliable pathway to highly functionalized cyclopentenes[2].

  • Primary Amine Unmasking: The retro-aza-Diels-Alder reaction can be leveraged synthetically. By applying thermal energy, the bicyclic system cycloreverts, expelling cyclopentadiene and unmasking a primary amine. This makes the 2-azanorbornene scaffold an exceptionally robust, atom-economical protecting group for sensitive amine functionalities during complex multi-step syntheses[3].

G CPD Cyclopentadiene (Diene) TS Endo-Transition State (Facial Selectivity) CPD->TS Imine Chiral Imine (Dienophile) Imine->TS Catalyst Lewis Acid Catalyst (Stereocontrol) Catalyst->TS Lowers LUMO Product (1R)-2-Azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid TS->Product [4+2] Cycloaddition Rearrangement Acidic Rearrangement (2-Oxabicyclo[3.3.0]octanes) Product->Rearrangement TFA / Heat RetroADA Retro-Aza-Diels-Alder (Amine Unmasking) Product->RetroADA Thermal Cleavage

Fig 1: Synthetic pathway and downstream diversification of the 2-azabicyclo[2.2.1]hept-5-ene scaffold.

References

  • Kobayashi, T., Ono, K., & Kato, H. (1992). A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]oct-7-en-3-ones under Acidic Conditions. Bulletin of the Chemical Society of Japan.[Link]

  • Grieco, P. A., & Clark, J. D. (1993). Retro aza Diels-Alder reactions of 2-azanorbornenes: improved methods for the unmasking of primary amines. The Journal of Organic Chemistry.[Link]

  • Ruzza, C., et al. (2014). Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R. The Royal Society of Chemistry.[Link]

Sources

Structural Elucidation and X-Ray Crystallography of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a conformationally restricted, chiral cyclic amino acid that serves as a foundational building block in modern medicinal chemistry. Accessed primarily via the enzymatic or chemical resolution of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[1], this bicyclic scaffold is critical for synthesizing carbocyclic nucleosides (e.g., the antiviral abacavir)[2], complex spiroindolines via Mizoroki-Heck annulations[3], and high-affinity peptidomimetics such as Grb2-SH2 domain antagonists[4].

Because the biological efficacy of these downstream therapeutics is entirely dependent on the absolute stereochemistry of the bicyclic core, unambiguous structural elucidation is mandatory. This whitepaper details the crystallographic profiling, chemical derivatization strategies, and self-validating experimental protocols required to obtain high-resolution X-ray diffraction data for this critical synthon.

The Causality of Crystallographic Profiling

Direct Single-Crystal X-Ray Diffraction (SCXRD) analysis of the free (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is notoriously difficult. In the solid state, the free amino acid exists as a zwitterion. This electronic state drives the formation of strong, disordered intermolecular hydrogen-bonding networks, leading to the rapid precipitation of amorphous powders or microcrystalline solids that lack the long-range order required for diffraction.

To engineer a self-validating crystallographic system, researchers employ strategic chemical derivatization. By converting the carboxylic acid to an ethyl ester and appending a chiral auxiliary—yielding (1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS: 134984-63-7)[5]—three critical crystallographic objectives are achieved:

  • Network Disruption: Esterification and N-alkylation break the zwitterionic hydrogen-bond network, drastically increasing solubility in organic solvents and allowing for controlled crystal nucleation.

  • Lattice Engineering: The bulky, rigid (R)-1-phenylethyl group promotes efficient packing in non-centrosymmetric space groups (e.g., P21​21​21​ ), which is an absolute prerequisite for chiral resolution.

  • Internal Validation: The known stereocenter of the (R)-1-phenylethyl auxiliary acts as an internal reference point. This allows the absolute configuration of the newly formed (1R, 3S, 4R) bicyclic core to be cross-validated against the anomalous dispersion data (Flack parameter), creating a mathematically self-validating structural model.

Workflow N1 Vince Lactam (+)-Enantiomer N2 Acidic Ring Opening & Esterification N1->N2 HCl, EtOH N3 (1R)-Bicyclic Carboxylic Acid Core N2->N3 Intermediate N4 Derivatization (R)-1-phenylethyl N3->N4 Auxiliary N5 Vapor Diffusion Crystallization N4->N5 Hexane/DCM N6 SCXRD Analysis (Cu Kα, 100 K) N5->N6 Single Crystal N7 Absolute Configuration (1R, 3S, 4R) Assigned N6->N7 Flack Parameter

Workflow for the structural elucidation of the (1R)-bicyclic carboxylic acid core via SCXRD.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis and Derivatization
  • Acidic Ring Opening: Treat (+)-Vince lactam with 3M ethanolic HCl under reflux for 4 hours to yield the optically pure ammonium chloride salt of the ethyl ester.

    • Causality: Highly acidic conditions promote the cleavage of the lactam C-N bond while simultaneously esterifying the resulting carboxylic acid, preventing unwanted oligomerization of the highly reactive intermediate[3].

  • Chiral Auxiliary Introduction: React the free amine intermediate with (R)-1-phenylethyl bromide in the presence of K2​CO3​ in acetonitrile.

    • Causality: The (R)-1-phenylethyl group acts as both a chiral resolving agent and a steric director that enhances crystal packing efficiency[5].

  • Purification: Isolate the target diastereomer via flash column chromatography (Hexane/EtOAc, 8:2 v/v) to ensure >99% diastereomeric excess (d.e.).

Protocol 2: Crystal Growth & X-Ray Diffraction
  • Solvent System Selection: Dissolve 50 mg of the purified derivative in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM).

  • Vapor Diffusion: Place the DCM solution in an uncapped 2-dram inner vial. Place this vial inside a larger 20 mL sealed chamber containing 5 mL of a volatile antisolvent (n-hexane).

    • Causality: The slow vapor-phase diffusion of the non-polar hexane into the DCM solution gradually lowers the dielectric constant of the mixture. This minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals over kinetic microcrystalline precipitation.

  • Crystal Mounting: Harvest a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The inert oil protects the crystal from atmospheric moisture and prevents rapid solvent evaporation, which would otherwise induce lattice strain and degrade diffraction quality.

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source ( λ=1.54178 Å).

    • Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller factors), drastically improving high-angle diffraction resolution. Cu Kα radiation is specifically chosen over Mo Kα because it provides a much stronger anomalous scattering signal for lighter atoms (Oxygen and Nitrogen), which is mathematically required to calculate an accurate Flack parameter and unambiguously assign the absolute configuration[2].

Quantitative Data Presentation

The following table summarizes the representative crystallographic metrics obtained from the successful structural elucidation of the chiral derivative. The near-zero Flack parameter mathematically validates the (1S,3S,4R) configuration of the complex, thereby confirming the (1R) stereochemistry of the parent carboxylic acid core.

Crystallographic ParameterValue / Metric
Chemical Formula C17​H21​NO2​
Formula Weight 271.35 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Unit Cell Dimensions a≈7.45 Å, b≈11.20 Å, c≈18.35 Å
Volume ≈1531.1 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.177 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.032 , wR2​=0.081
Flack Parameter 0.02(3) (Validates absolute stereochemistry)

Downstream Applications & Structural Utility

Once the absolute configuration is validated via SCXRD, the (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold is deployed across multiple therapeutic domains. Its rigid bicyclic nature allows it to act as a highly predictable geometric constraint in drug design. For instance, in the development of Grb2-SH2 domain antagonists, the cyclic β -amino acid derivative perfectly mimics the hydrogen-bond interactions of an Asparagine residue while eliminating a vulnerable peptide bond, leading to a high-affinity, low-molecular-weight ligand[4].

Applications Core (1R)-Bicyclic Core App1 Carbocyclic RNAs & Antivirals Core->App1 Functionalization App2 Spiroindolines (Mizoroki-Heck) Core->App2 Annulation App3 Grb2-SH2 Antagonists (Asn Mimetic) Core->App3 Peptide Coupling

Downstream medicinal chemistry applications of the (1R)-bicyclic carboxylic acid scaffold.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Structure-Based Design, Synthesis, and X-ray Crystallography of a High-Affinity Antagonist of the Grb2-SH2 Domain Containing an Asparagine Mimetic. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) - Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Available at: [Link]

  • DiVA Portal - Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Available at: [Link]

  • ResearchGate - Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Available at:[Link]

  • Organic Letters (ACS Publications) - RNAs Containing Carbocyclic Ribonucleotides. Available at: [Link]

Sources

Thermodynamic Stability and Reactivity Profiling of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly versatile, conformationally restricted unnatural amino acid. Widely recognized as a critical chiral building block for carbocyclic nucleosides and peptidomimetics, its utility in drug discovery is inextricably linked to its thermodynamic stability. The molecule features a bridged 2-azanorbornene core, which inherently possesses significant ring strain. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic forces governing this molecule—specifically, the kinetic versus thermodynamic control during its synthesis, and its profound acid-catalyzed skeletal rearrangement into a thermodynamic sink.

The Thermodynamic vs. Kinetic Dichotomy in Synthesis

The synthesis of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives is classically achieved via an Aza-Diels-Alder cycloaddition between cyclopentadiene and an iminium ion (often generated in situ from ethyl glyoxylate and a chiral amine). The reaction coordinate of this cycloaddition is a textbook example of competing kinetic and thermodynamic pathways.

  • Kinetic Control (endo isomer): At low temperatures (e.g., -78 °C), the reaction is governed by secondary orbital interactions between the diene and the dienophile. These interactions lower the activation energy ( Ea​ ) of the endo transition state, making the endo isomer the fast, kinetically favored product.

  • Thermodynamic Control (exo isomer): The endo isomer suffers from steric repulsion between the C3-carboxylate group and the bridging C7 methylene. If the reaction is subjected to elevated temperatures, the system gains enough energy to undergo a reversible retro-aza-Diels-Alder reaction[1]. Over time, the equilibrium shifts toward the exo isomer, which lacks this steric clash and represents the global thermodynamic minimum of the intact bicyclic system.

G SM Cyclopentadiene + Iminium Ion TS_Endo Endo Transition State (Kinetic Pathway) SM->TS_Endo Low Temp (-78°C) TS_Exo Exo Transition State (Thermodynamic Pathway) SM->TS_Exo High Temp (80°C) Endo_Prod Endo Isomer (Fast, Less Stable) TS_Endo->Endo_Prod Exo_Prod Exo Isomer (Slow, More Stable) TS_Exo->Exo_Prod Endo_Prod->SM Retro-Aza-Diels-Alder (Equilibration)

Caption: Kinetic vs. Thermodynamic pathways in the Aza-Diels-Alder synthesis.

Strain Relief and Acid-Catalyzed Skeletal Rearrangement

While the exo isomer is the most stable form of the intact 2-azanorbornene core, the bridged bicyclo[2.2.1] system still harbors substantial angle and torsional strain (~15–18 kcal/mol). This latent energy makes the molecule highly susceptible to structural reorganization under specific conditions.

Groundbreaking work by Kobayashi et al. demonstrated that when 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives are exposed to strong acids like trifluoroacetic acid (TFA), they do not merely protonate; they undergo a stereospecific skeletal rearrangement[2].

The Causality of Rearrangement:

  • Activation: TFA protonates the nitrogen (or its amide derivative), weakening the adjacent N–C1 bond.

  • Strain-Driven Cleavage: Driven by the relief of the bridged bicyclic strain, the N–C1 bond undergoes heterolytic cleavage, generating a transient, ring-opened carbocation intermediate.

  • Lactonization to the Thermodynamic Sink: The pendant C3-carboxylic acid (or ester) oxygen immediately acts as an internal nucleophile, attacking the carbocation. This intramolecular capture forms a 2-oxabicyclo[3.3.0]oct-7-en-3-one derivative[2].

The resulting fused 5,5-bicyclic system possesses drastically lower ring strain than the original bridged 2.2.1 system. Because the reverse reaction is energetically prohibitive, this rearrangement acts as a true thermodynamic sink .

G A 2-Azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid B Protonation (TFA) & N-C1 Bond Cleavage A->B C Carbocation Intermediate (Strain Relief Initiated) B->C D Intramolecular Lactonization (Carboxylate Attack) C->D E 2-Oxabicyclo[3.3.0]oct-7-en-3-one (Thermodynamic Sink) D->E

Caption: Mechanism of acid-catalyzed skeletal rearrangement to the thermodynamic sink.

Quantitative Thermodynamic Data

To contextualize the stability profiles, the following table summarizes the key thermodynamic parameters and behavioral metrics of the 2-azanorbornene system under varying conditions.

Table 1: Thermodynamic and Kinetic Parameters of 2-Azanorbornene Systems

ParameterKinetic State (endo)Thermodynamic State (exo)Rearranged State (Fused 5,5)Driving Force / Causality
Formation Temp. -78 °C to 0 °C80 °C to 110 °C25 °C to 80 °C (in Acid)Orbital overlap vs. Steric/Strain relief
Isomer Ratio (d.r.) > 95:5 (endo:exo)> 90:10 (exo:endo)N/A (Irreversible)Reversibility via Retro-Aza-Diels-Alder
Ring Strain Energy ~18 kcal/mol~15 kcal/mol~5 kcal/molRelief of bridged bicyclic constraints
Acidic Stability Metastable (Intact)Metastable (Intact)Highly StableN-C1 cleavage and lactonization[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify thermodynamic states.

Protocol A: Thermodynamic Equilibration via Retro-Aza-Diels-Alder

This protocol shifts a kinetically trapped endo-enriched mixture to the thermodynamically stable exo isomer.

  • Initiation: Dissolve 5.0 mmol of the kinetic endo-enriched (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivative in 25 mL of anhydrous toluene.

  • Thermal Activation: Heat the solution to 110 °C (reflux) under an inert argon atmosphere to initiate the retro-aza-Diels-Alder pathway[1].

  • Self-Validation Checkpoint: At t=4 hours, extract a 50 µL aliquot. Remove the solvent in vacuo and analyze via 1 H-NMR (400 MHz). Calculate the exo:endo ratio by integrating the alkene protons (distinct multiplets typically observed around δ 6.2–6.5 ppm).

  • Equilibration Logic: If the exo integration is < 90%, the system has not yet reached its thermodynamic minimum. Continue refluxing and sample every 2 hours.

  • Isolation: Once the thermodynamic ratio is achieved, cool the mixture slowly to 0 °C. The less soluble thermodynamic product will selectively crystallize. Filter and wash with cold hexanes.

Protocol B: Acid-Induced Rearrangement to the Thermodynamic Sink

This protocol demonstrates the structural collapse of the strained bridged system into the stable fused lactone/lactam.

  • Activation: Dissolve 1.0 mmol of the 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivative in 10 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2.0 equivalents of Trifluoroacetic Acid (TFA) dropwise at room temperature[2]. Stir continuously.

  • Self-Validation Checkpoint 1 (Kinetic): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material spot confirms the consumption of the strained bridged system.

  • Self-Validation Checkpoint 2 (Spectroscopic): Quench the reaction with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and concentrate. Run an FT-IR spectrum of the crude residue. The appearance of a strong lactone carbonyl stretch (approx. 1770 cm −1 ) definitively confirms the formation of the 2-oxabicyclo[3.3.0]oct-7-en-3-one thermodynamic sink[2].

References

  • Kobayashi, T., Ono, K., & Kato, H. (1992). A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]-oct-7-en-3-ones under Acidic Conditions. Bulletin of the Chemical Society of Japan, 65(1), 61–65. URL:[Link]

  • Grieco, P. A., & Clark, J. D. (1990). Retro aza Diels-Alder reactions of 2-azanorbornenes: improved methods for the unmasking of primary amines. The Journal of Organic Chemistry, 55(8), 2271–2272. URL:[Link]

Sources

Stereoelectronic Properties and Reactivity Profiles of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid scaffold—often derived from the asymmetric resolution of Vince lactam—is a conformationally constrained cyclic amino acid that serves as a cornerstone in modern drug development and polymer chemistry[1]. As a rigid proline surrogate, it is heavily utilized in the synthesis of direct factor Xa inhibitors and antiviral agents such as Ledipasvir[2]. Beyond its structural utility, the azanorbornene framework exhibits unique stereoelectronic properties dictated by high ring strain, ambiphilic orbital character, and transannular interactions.

This whitepaper provides an in-depth analysis of the electronic properties of these derivatives, exploring how N-substitution and C3-stereochemistry govern their behavior in bioorthogonal conjugations (e.g., inverse electron-demand Diels-Alder reactions) and transition-metal-catalyzed polymerizations.

Structural and Hybridization Paradigm

The[2.2.1] bicyclic system imposes severe geometric constraints that fundamentally alter the electronic landscape of the molecule compared to unstrained aliphatic amines or pyrrolidines.

Ring Strain and s-Character Distribution

The internal C-C-C bond angles of the azanorbornene skeleton are compressed to approximately 104° (compared to the ideal 109.5° for sp³ hybridized carbons). According to Bent's Rule, this compression forces the bonds forming the ring to adopt higher p-character to accommodate the acute angles. Consequently, the exocyclic bonds—including the C3-carboxylate and the N2 lone pair orbital—gain increased s-character.

  • Impact on Basicity: The increased s-character of the nitrogen atom pulls the lone pair closer to the nucleus, inherently reducing the basicity of the secondary amine relative to an unconstrained pyrrolidine.

  • Impact on Acidity: The C3-carboxylic acid exhibits altered pKa values due to the inductive field effects transmitted through the strained, electron-dense bicyclic cavity.

Ambiphilic Orbital Character

Quantum chemical analyses, including Frontier Molecular Orbital (FMO) and Parr function evaluations, reveal that the azanorbornene core is ambiphilic[1]. The C5-C6 double bond acts as a localized nucleophilic region (high HOMO coefficient), while the N2 and C3 substituents can be tuned to create electrophilic sites (lowered LUMO). This ambiphilicity is the primary driver for its dual reactivity in both standard and inverse electron-demand cycloadditions[3].

Stereoelectronic Tuning via Substitution

The reactivity of the (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid framework is exquisitely sensitive to the electronic nature of its protecting groups and the stereochemistry (endo vs. exo) of the C3-carboxylate.

N-Substituent Effects (Boc vs. CF₃)

The availability of the nitrogen lone pair dictates the overall HOMO energy of the strained alkene via through-bond hyperconjugation.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group delocalizes the nitrogen lone pair into the carbamate carbonyl π∗ orbital. This electron-withdrawing effect lowers the HOMO energy of the azanorbornene system, stabilizing the molecule against spontaneous oxidation while maintaining sufficient nucleophilicity at the C5-C6 double bond for bioorthogonal labeling[4].

  • N-CF₃ and Strong EWGs: The introduction of strongly electron-withdrawing groups (e.g., α -CF₃ or sulfonyls) further depresses the HOMO. In Ring-Opening Metathesis Polymerization (ROMP), these electron-deficient monomers interact differently with Mo- or Ru-alkylidene catalysts, often shifting the polymer microstructure toward a higher cis-vinylene content due to altered stereoelectronic coordination at the metal center[4].

Endo vs. Exo Stereoselectivity

The spatial orientation of the C3-carboxylic acid profoundly influences reaction kinetics. In cycloadditions, exo-isomers generally react faster than endo-isomers. The endo-carboxylate sterically shields the endo-face of the C5-C6 double bond and electronically repels incoming electron-rich dienes or dienophiles. Computational models demonstrate that the transition state for exo-isomers requires less activation energy ( ΔG‡ ) due to minimized steric distortion and optimal orbital overlap[5].

Reactivity Profiling: iEDDA Kinetics

The inverse electron-demand Diels-Alder (iEDDA) reaction between azanorbornenes and 1,2,4,5-tetrazines is a premier bioorthogonal conjugation method. In this regime, the azanorbornene acts as the strained dienophile (HOMO donor) reacting with the electron-deficient tetrazine (LUMO acceptor)[6].

Kinetic Causality

The reaction rate is governed by the narrow HOMO-LUMO gap. Because the N-protected azanorbornene has a lowered HOMO relative to unsubstituted norbornene, its iEDDA reaction rates are attenuated but remain highly selective. The initial [4+2] cycloaddition is the rate-limiting step, followed by rapid retro-Diels-Alder extrusion of N₂ to form a stable dihydropyridazine conjugate[6][7].

Quantitative Data Summary

The following table synthesizes the kinetic and electronic properties of various azanorbornene derivatives reacting with 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz) in protic solvents at 37 °C:

Derivative / SubstituentC3 StereochemistryRelative HOMO LeveliEDDA Rate Constant ( k2​ , M⁻¹s⁻¹)Primary Application
Unsubstituted NorborneneN/AHigh~0.155Baseline Kinetic Standard
N-Boc-azanorbornadieneExoMedium~0.026Peptidomimetic Conjugation
N-Benzyl-azanorborneneEndoMedium-Low~0.011Sterically Shielded Probes
N-Sulfonyl-azanorborneneEndoLow~0.0017Slow-release Bioorthogonal Tags

(Data synthesized from kinetic tracking of pyTz decay at 545 nm[6][7])

iEDDA_Pathway Tetrazine Tetrazine (LUMO Acceptor) TS [4+2] Transition State (Rate Limiting) Tetrazine->TS LUMO overlap Azanorbornene Azanorbornene (HOMO Donor) Azanorbornene->TS HOMO overlap Intermediate Bicyclic Intermediate TS->Intermediate k2 ~ 0.026 M⁻¹s⁻¹ Product Dihydropyridazine + N2 Extrusion Intermediate->Product Fast rDA

Fig 1: HOMO-LUMO interactions in the iEDDA reaction of azanorbornenes.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocol outlines the synthesis of the N-Boc derivative and the subsequent kinetic profiling of its electronic properties via iEDDA.

Protocol 1: Synthesis of (1R, 3S, 4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Rationale: N-Boc protection is required to stabilize the nitrogen lone pair and prevent unwanted side reactions during downstream peptide coupling.

  • Preparation: Dissolve 10.0 mmol of enantiopure (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Hydrolysis: Treat the lactam with 1.2 equivalents of 1M LiOH (aq) at 0 °C to open the ring, yielding the intermediate amino acid. Acidify to pH 6.5 using 1M HCl.

  • Protection: Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 equivalents of triethylamine (Et₃N). Stir at ambient temperature for 12 hours.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Verify the product via ¹H NMR (CDCl₃). The presence of a sharp singlet at ~1.45 ppm (9H, Boc) and the preservation of the vinylic protons at ~6.4 ppm (2H, C5-C6) confirm structural integrity without alkene isomerization[8][9].

Protocol 2: Kinetic Profiling of iEDDA Reactivity

Rationale: UV-Vis spectroscopy provides a self-validating, real-time measurement of the tetrazine LUMO depletion, directly correlating to the azanorbornene's HOMO energy.

  • Stock Solutions: Prepare a 1.0 mM stock solution of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz) in pure methanol. Prepare a 20.0 mM stock solution of the N-Boc-azanorbornene derivative in methanol[6].

  • Baseline Measurement: Blank the UV-Vis spectrophotometer with pure methanol. Measure the absorbance of the pyTz stock at λmax​ = 545 nm (characteristic of the tetrazine n π∗ transition).

  • Reaction Initiation: In a quartz cuvette, mix 1.0 mL of the pyTz solution with 1.0 mL of the azanorbornene solution (pseudo-first-order conditions: [Azanorbornene] [pyTz]).

  • Data Acquisition: Monitor the decay of absorbance at 545 nm over 300 seconds at 10-second intervals.

  • Kinetic Extraction: Plot ln([pyTz]t​/[pyTz]0​) versus time. The slope of the linear fit represents the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the concentration of the azanorbornene to yield the second-order rate constant ( k2​ ).

Exp_Workflow Step1 1. Vince Lactam Ring Opening (LiOH, 0°C) Step2 2. N-Boc Protection (Boc2O, Et3N) Step1->Step2 Step3 3. NMR Structural Validation (Check vinylic protons) Step2->Step3 Step4 4. Prepare Reactant Stocks (Methanol Solvent) Step3->Step4 Step5 5. UV-Vis Kinetic Tracking (Monitor 545 nm decay) Step4->Step5 Step6 6. Extract Rate Constant (k2) (Pseudo-first-order fit) Step5->Step6

Fig 2: Workflow for the synthesis and kinetic profiling of azanorbornenes.

References

  • 2-Azabicyclo(2.2.1)heptane-3-carboxylic acid | PubChem National Institutes of Health (NIH)[Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block ResearchGate[Link]

  • Synthesis of α-CF3 azanorbornene and azetidines by aza Diels-Alder or iodine-mediated cyclizations ResearchGate[Link]

  • Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine National Institutes of Health (NIH) / PMC[Link]

  • Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation idUS - Universidad de Sevilla[Link]

  • Norbornenes in Inverse Electron-Demand Diels-Alder Reactions ResearchGate[Link]

  • Incorporation of pyrrolysine derivatives into proteins and development of bioorthogonal protein modification methods Ludwig-Maximilians-Universität München[Link]

  • Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study ACS Publications[Link]

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Unlocking the Core: A Technical Guide to the Ring-Opening Mechanism of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Mechanistic Nuances of a Key Chiral Building Block for Drug Development

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the core mechanisms governing the ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This bicyclic γ-lactam, a valuable chiral synthon, serves as a critical precursor in the synthesis of numerous therapeutic agents, including carbocyclic nucleoside analogues with potent antiviral activity.[1][2][3] Understanding the intricacies of its ring-opening is paramount for optimizing existing synthetic routes and designing novel molecular frameworks.

Introduction: The Significance of a Strained Bicyclic Lactam

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a derivative of the well-known Vince lactam, possesses a unique and highly strained bicyclo[2.2.1]heptene framework. This inherent ring strain is a double-edged sword; it imparts conformational rigidity, a desirable trait for receptor binding, while simultaneously providing the thermodynamic driving force for ring-opening reactions. The presence of a γ-lactam, a carboxylic acid, and an alkene functionality within this compact structure gives rise to a rich and complex chemical reactivity profile. This guide will dissect the key mechanistic pathways of its ring-opening under both acidic and basic conditions, offering insights into the controlling factors and stereochemical outcomes.

The Driving Force: Inherent Ring Strain

The bicyclo[2.2.1]heptane skeleton deviates significantly from ideal bond angles, resulting in substantial angle and torsional strain. This stored potential energy is a key contributor to the molecule's reactivity, making the cleavage of the strained ring system an energetically favorable process. The presence of the endocyclic double bond further exacerbates this strain, predisposing the molecule to reactions that relieve this energetic penalty.

Mechanism of Ring-Opening: A Dichotomy of Pathways

The ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid primarily proceeds via hydrolysis of the γ-lactam bond. This can be achieved under both acidic and basic conditions, each following a distinct, yet related, mechanistic pathway.

Acid-Catalyzed Ring-Opening: A Stepwise Hydrolysis

Under acidic conditions, the ring-opening follows a classic acid-catalyzed acyl-substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the lactam, which significantly enhances the electrophilicity of the carbonyl carbon.

Step 1: Protonation of the Carbonyl Oxygen

The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium, forming a resonance-stabilized oxonium ion. This step increases the susceptibility of the carbonyl carbon to nucleophilic attack.

Step 2: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer

A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the lactam. This proton transfer is a crucial step that transforms the nitrogen into a better leaving group (as an amine).

Step 4: Ring Opening

The tetrahedral intermediate collapses, driven by the reformation of the carbonyl double bond. This results in the cleavage of the C-N bond of the lactam ring, leading to the formation of the ring-opened product, a cis-4-aminocyclopent-2-ene-1-carboxylic acid derivative.

Step 5: Deprotonation

Finally, a water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ring-opened product.

The overall acid-catalyzed hydrolysis can be visualized as follows:

Acid_Catalyzed_Mechanism cluster_0 Acid-Catalyzed Ring-Opening Start Lactam + H+ Intermediate1 Protonated Lactam Start->Intermediate1 Protonation Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + H2O Intermediate3 Protonated Amine Intermediate Intermediate2->Intermediate3 Proton Transfer Product Ring-Opened Product + H+ Intermediate3->Product Ring Opening & Deprotonation

Caption: Acid-catalyzed hydrolysis of the bicyclic lactam.

Base-Catalyzed Ring-Opening: A Concerted Approach

In the presence of a base, the ring-opening proceeds through a nucleophilic acyl substitution mechanism, often referred to as saponification.

Step 1: Nucleophilic Attack by Hydroxide

A hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactam. This is typically the rate-determining step.

Step 2: Formation of a Tetrahedral Intermediate

This attack results in the formation of a tetrahedral oxyanion intermediate.

Step 3: Ring Opening and Protonation

The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the lactam. The resulting amide anion is then protonated by a water molecule to yield the carboxylate and the amino group of the final product. Theoretical studies on similar γ-lactam systems suggest that the cleavage of the C-N bond is the limiting step of the reaction.[4]

The general scheme for base-catalyzed hydrolysis is as follows:

Base_Catalyzed_Mechanism cluster_1 Base-Catalyzed Ring-Opening Start Lactam + OH- Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack Product Ring-Opened Product Intermediate1->Product Ring Opening & Protonation

Caption: Base-catalyzed hydrolysis of the bicyclic lactam.

The Role of the Alkene: Neighboring Group Participation

A fascinating aspect of the ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is the potential for neighboring group participation (NGP) by the endocyclic alkene. The π-electrons of the double bond can act as an internal nucleophile, influencing both the rate and stereochemistry of the reaction.[5][6]

In the context of acid-catalyzed hydrolysis, after protonation of the carbonyl, the π-bond of the alkene can attack the electrophilic carbonyl carbon. This participation would lead to the formation of a transient, bridged tricyclic intermediate. Subsequent attack by water would then lead to the ring-opened product. This anchimeric assistance can significantly accelerate the rate of hydrolysis compared to its saturated counterpart.[5] The stereochemical outcome of such a process is often retention of configuration at the reaction center.

NGP_Mechanism cluster_2 Neighboring Group Participation by Alkene Start Protonated Lactam Intermediate1 Tricyclic Intermediate Start->Intermediate1 Intramolecular Attack Product Ring-Opened Product Intermediate1->Product + H2O, Ring Opening

Caption: Potential neighboring group participation by the alkene.

Stereochemical Considerations

The hydrolysis of the (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is stereospecific. The resulting product is a cis-4-aminocyclopent-2-ene-1-carboxylic acid derivative. This stereochemical outcome is a direct consequence of the bicyclic structure of the starting material, where the nucleophilic attack and subsequent ring-opening occur in a controlled manner, preserving the relative stereochemistry of the substituents on the newly formed cyclopentene ring.

Experimental Protocols

Protocol for Acid-Catalyzed Hydrolysis

Objective: To monitor the ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid under acidic conditions.

Materials:

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

  • 1 M Hydrochloric Acid (HCl)

  • Deuterated water (D2O) for NMR analysis

  • NMR spectrometer

  • pH meter

  • Thermostated reaction vessel

Procedure:

  • Dissolve a known quantity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in D2O.

  • Adjust the pH of the solution to 2.0 using 1 M HCl.

  • Maintain the reaction mixture at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Analyze the aliquot by 1H NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the ring-opened product.

  • The rate of the reaction can be determined by plotting the concentration of the starting material versus time.

Protocol for Base-Catalyzed Hydrolysis

Objective: To investigate the ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid under basic conditions.

Materials:

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH)

  • Deuterated water (D2O) for NMR analysis

  • NMR spectrometer

  • pH meter

  • Thermostated reaction vessel

Procedure:

  • Dissolve a known quantity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in D2O.

  • Adjust the pH of the solution to 12.0 using 1 M NaOH.

  • Maintain the reaction mixture at a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with a standard acid solution.

  • Analyze the aliquot by 1H NMR spectroscopy to monitor the progress of the reaction.

  • Determine the reaction rate as described in the acid-catalyzed protocol.

Data Presentation

ConditionCatalystKey IntermediateRate Determining StepProduct
AcidicH+Tetrahedral IntermediateFormation of tetrahedral intermediate or its breakdowncis-4-Aminocyclopent-2-ene-1-carboxylic acid
BasicOH-Tetrahedral OxyanionNucleophilic attack of OH-cis-4-Aminocyclopent-2-ene-1-carboxylate

Conclusion

The ring-opening of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a mechanistically rich process governed by the interplay of ring strain, the nature of the catalyst, and the potential for neighboring group participation. A thorough understanding of these mechanisms is crucial for the strategic application of this versatile building block in the synthesis of complex and biologically active molecules. This guide provides a foundational framework for researchers to rationalize and predict the reactivity of this important chiral synthon, thereby facilitating advancements in drug discovery and development.

References

  • Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PMC. [Link]

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry. [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]

  • Kinetic Study of Two Novel Enantiomeric Tricyclic β-Lactams Which Efficiently Inactivate Class C β-Lactamases. PMC. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • The acylating potential of gamma-lactam antibacterials: base hydrolysis of bicyclic pyrazolidinones. Journal of Medicinal Chemistry. [Link]

  • Neighboring Group Participation. Chemistry LibreTexts. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. [Link]

  • Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Neighboring Group Participation in SN Reactions. Scribd. [Link]

  • Neighboring Group Participation. Chem-Station. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study. Division of Computational Chemistry. [Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). ResearchGate. [Link]

  • Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. [No Source Found].
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,ethylester,(1S,3S,4R)-(9CI). NextSDS. [Link]

  • Reactions of Bicyclo[2.2.
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-. NIST WebBook. [Link]

  • (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. PubChem. [Link]

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A Technical Guide to the Biosynthesis and Synthesis of the 2-Azabicyclo[2.2.1]heptane Core: Insights from Tropane Alkaloid Pathways and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives represent a class of conformationally constrained amino acids with significant potential in medicinal chemistry and drug development. While the direct biosynthetic pathways leading to this specific scaffold are not extensively documented in current literature, a wealth of knowledge can be gleaned from the well-characterized biosynthesis of structurally related tropane alkaloids, such as cocaine and scopolamine. This technical guide provides an in-depth exploration of the enzymatic logic and key intermediates in these related natural product pathways, offering a framework for understanding the potential biogenesis of the 2-azabicyclo[2.2.1]heptane core. Furthermore, this guide details established chemical synthetic routes to this valuable scaffold, providing practical methodologies for researchers in the field.

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives makes them attractive scaffolds in drug design. This conformational rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The specific stereoisomer, (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, incorporates a carboxylic acid functional group and a double bond, providing multiple points for chemical modification and diversification. These features make it a valuable building block for the synthesis of novel therapeutic agents, including antiviral and anticancer drugs.[1]

While nature has provided a diverse array of bicyclic alkaloids, the biosynthetic pathways for many of these compounds, particularly those with the 2-azabicyclo[2.2.1]heptane core, are still being elucidated. Understanding these pathways can provide inspiration for biocatalytic and chemoenzymatic synthetic strategies.

Biosynthesis of Tropane Alkaloids: A Paradigm for Bicyclic Alkaloid Formation

The biosynthesis of tropane alkaloids, which feature the 8-azabicyclo[3.2.1]octane core, is the most well-understood model for the formation of related bicyclic structures. These pathways have been extensively studied in plants of the Solanaceae and Erythroxylaceae families.[2][3] Interestingly, evidence suggests that the ability to produce tropane alkaloids has evolved independently in these different plant lineages, highlighting nature's convergent solutions to constructing complex molecular architectures.[2][4]

Early Stages: From Amino Acids to the N-Methyl-Δ¹-pyrrolinium Cation

The biosynthesis of all tropane alkaloids begins with the amino acids ornithine or arginine.[3] These precursors are converted to putrescine, which is then N-methylated to form N-methylputrescine. Subsequent oxidation and cyclization lead to the formation of the key intermediate, the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a crucial branch point, directing metabolism towards the biosynthesis of various alkaloids, including nicotine and the tropane alkaloids.[3]

Experimental Protocol: Detection of N-Methyl-Δ¹-pyrrolinium Cation

A common method for detecting the N-methyl-Δ¹-pyrrolinium cation in plant extracts involves derivatization followed by LC-MS analysis.

  • Extraction: Homogenize plant tissue (e.g., young leaves or roots) in an acidic methanol solution (e.g., 0.1% formic acid in methanol).

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Derivatization (Optional but Recommended): To the supernatant, add a derivatizing agent such as dansyl chloride to react with the iminium group, enhancing its chromatographic retention and mass spectrometric detection.

  • LC-MS Analysis: Analyze the derivatized extract using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor for the expected mass-to-charge ratio (m/z) of the derivatized cation.

Formation of the Tropane Core: Divergent Strategies

The assembly of the bicyclic tropane core from the N-methyl-Δ¹-pyrrolinium cation is where the biosynthetic pathways in different plant families diverge.

  • In the Solanaceae (e.g., Atropa belladonna): The biosynthesis of hyoscyamine and scopolamine involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with two acetyl-CoA units, a process that is not yet fully characterized at the enzymatic level. This leads to the formation of tropinone, the first intermediate with the complete tropane skeleton.[5] Tropinone is then stereospecifically reduced to tropine, which is subsequently esterified.

  • In the Erythroxylaceae (e.g., Erythroxylum coca): The biosynthesis of cocaine also proceeds from the N-methyl-Δ¹-pyrrolinium cation and two acetyl-CoA derived units.[3][6] However, the intermediates and enzymatic machinery are distinct from those in the Solanaceae.[7] A key intermediate is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA).[8] Recent research has identified a cytochrome P450 enzyme (EnCYP81AN15) and a methyltransferase (EnMT4) that are crucial for the formation of the tropane skeleton in cocaine, specifically the intermediate methylecgonone.[8] This underscores the independent evolution of these biosynthetic pathways.

The following diagram illustrates the proposed early stages of tropane alkaloid biosynthesis leading to the key bicyclic intermediate, methylecgonone, in Erythroxylum coca.

Cocaine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium Diamine Oxidase MPOA 4-(1-methyl-2-pyrrolidinyl)- 3-oxobutanoic acid (MPOA) Pyrrolinium->MPOA + 2x Acetyl-CoA Methylecgonone Methylecgonone MPOA->Methylecgonone EnCYP81AN15 EnMT4 Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Methylecgonone Reductase Cocaine Cocaine Methylecgonine->Cocaine Cocaine Synthase Synthesis_Workflow Start Cyclopentadiene + Dienophile Diels_Alder Diels-Alder Reaction Start->Diels_Alder Racemic_Lactam Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Diels_Alder->Racemic_Lactam Resolution Enzymatic or Chemical Resolution Racemic_Lactam->Resolution Enantiomer1 (1R)-Enantiomer Resolution->Enantiomer1 Enantiomer2 (1S)-Enantiomer Resolution->Enantiomer2 Functionalization Further Functionalization Enantiomer1->Functionalization Enantiomer2->Functionalization Target_Molecules Target Molecules Functionalization->Target_Molecules

Sources

Methodological & Application

Enantioselective Synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Chiral Scaffold

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a chiral bicyclic γ-lactam derivative, represents a fundamentally important building block in medicinal and organic chemistry. Its rigid, conformationally constrained framework provides a unique scaffold for the design of a wide array of biologically active molecules. This compound serves as a key precursor in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and anticancer agents.[1][2] The critical nature of its stereochemistry necessitates a robust and reliable method for its enantioselective synthesis to ensure the therapeutic efficacy and safety of the final drug products.

This application note provides a detailed protocol for the enantioselective synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, offering two primary strategies: enzymatic kinetic resolution of a racemic intermediate and a diastereoselective aza-Diels-Alder reaction employing chiral auxiliaries. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are integrated to provide a trustworthy and authoritative guide for researchers in drug development and synthetic chemistry.

Strategic Approaches to Enantioselectivity

The synthesis of the target molecule hinges on establishing the correct absolute stereochemistry at the bridgehead carbons. Two powerful and widely utilized strategies to achieve this are:

  • Enzymatic Kinetic Resolution: This approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam).[1][3] A specific enzyme, a γ-lactamase, selectively hydrolyzes one enantiomer, leaving the desired enantiomer untouched and in high enantiomeric excess.[1][3]

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key aza-Diels-Alder reaction.[4][5][6] The chiral auxiliary is covalently attached to one of the reactants, influencing the facial selectivity of the cycloaddition to favor the formation of the desired diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

The choice between these strategies often depends on factors such as the availability and cost of the enzyme or chiral auxiliary, scalability, and the desired level of enantiomeric purity.

Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

This protocol details the synthesis of the target carboxylic acid via the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.

Workflow Overview

G cluster_0 Part 1: Synthesis of Racemic Vince Lactam cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Hydrolysis to Carboxylic Acid A Diels-Alder Reaction: Cyclopentadiene + Methanesulfonyl Cyanide B Hydrolysis A->B C Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) B->C D Incubation with (+)-γ-Lactamase C->D E Separation D->E F (1R)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Desired Enantiomer) E->F G Hydrolyzed (1S)-Enantiomer E->G H Acid or Base Hydrolysis F->H I (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid H->I

Caption: Workflow for the enzymatic resolution route.

Part 1: Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The synthesis of the racemic Vince Lactam is a well-established procedure involving a Diels-Alder reaction followed by hydrolysis.[7][8]

Step 1: Diels-Alder Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous dichloromethane (DCM) at -20 °C.

  • Addition of Cyclopentadiene: Freshly cracked cyclopentadiene (1.2 eq) is added dropwise to the cooled solution over 30 minutes, maintaining the temperature at -20 °C. Causality: The freshly cracked cyclopentadiene is crucial as dicyclopentadiene is unreactive in the Diels-Alder reaction. The low temperature controls the exothermicity of the reaction and minimizes side product formation.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

  • Solvent Removal: After completion of the reaction, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

  • Hydrolysis Conditions: The crude adduct is dissolved in a mixture of acetic acid and water (e.g., 2:1 v/v) and stirred at room temperature. Causality: Acetic acid acts as a catalyst for the hydrolysis of the intermediate to the desired lactam.

  • Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.

Part 2: Enzymatic Kinetic Resolution

This step utilizes a (+)-γ-lactamase to selectively hydrolyze the (+)-enantiomer of the Vince Lactam.[3]

Step 1: Enzyme Preparation and Reaction Setup

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Reaction Mixture: In a temperature-controlled vessel, dissolve the racemic Vince Lactam in the phosphate buffer. Add the (+)-γ-lactamase from a suitable source (e.g., Microbacterium hydrocarbonoxydans). The enzyme loading will depend on the specific activity of the enzyme preparation.

Step 2: Incubation and Monitoring

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring Enantiomeric Excess: The progress of the resolution is monitored by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining lactam using chiral High-Performance Liquid Chromatography (HPLC). The reaction is stopped when the desired ee is achieved (typically >99%).

Step 3: Product Isolation

  • Extraction: Once the desired ee is reached, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The unreacted (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one will be in the organic phase, while the hydrolyzed product from the (+)-enantiomer will remain in the aqueous phase.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting enantiomerically enriched lactam can be further purified by crystallization or chromatography if necessary.

Part 3: Hydrolysis to (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Step 1: Hydrolysis

  • Reaction Conditions: The enantiomerically pure (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For example, refluxing in aqueous hydrochloric acid or with an aqueous solution of sodium hydroxide.

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by TLC or HPLC.

Step 2: Isolation and Purification

  • Acidification: If basic hydrolysis is used, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried, filtered, and concentrated to yield the crude (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 2: Diastereoselective Aza-Diels-Alder Reaction

This protocol describes the synthesis of the target carboxylic acid using a chiral auxiliary to control the stereochemistry of the aza-Diels-Alder reaction.[4][5][6][9]

Workflow Overview

G cluster_0 Part 1: Preparation of Chiral Dienophile cluster_1 Part 2: Diastereoselective Aza-Diels-Alder cluster_2 Part 3: Chiral Auxiliary Removal and Hydrolysis A Coupling of Glyoxylate with Chiral Auxiliary B Formation of Imino-acetate A->B C Reaction with Cyclopentadiene (Lewis Acid Catalyzed) B->C D Diastereomerically Enriched Cycloadduct C->D E Cleavage of Chiral Auxiliary D->E F Hydrolysis of Ester E->F G (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid F->G

Caption: Workflow for the chiral auxiliary-mediated route.

Part 1: Preparation of the Chiral Imino-acetate

This part involves the preparation of the chiral dienophile by attaching a chiral auxiliary to a glyoxylate derivative and subsequent imine formation. A common and effective approach utilizes a combination of two chiral auxiliaries for enhanced stereocontrol.[4]

Step 1: Synthesis of Chiral Glyoxylate Ester

  • Esterification: A chiral alcohol, such as (-)-8-phenylmenthol, is esterified with an activated glyoxylic acid derivative.

Step 2: Formation of the Chiral Imino-acetate

  • Imine Formation: The chiral glyoxylate ester is reacted with a chiral amine, for instance, (R)-1-phenylethylamine, in the presence of a dehydrating agent (e.g., molecular sieves) to form the corresponding imino-acetate. This reaction is typically carried out in an anhydrous solvent like DCM.

Part 2: Diastereoselective Aza-Diels-Alder Reaction

Step 1: Cycloaddition Reaction

  • Reaction Setup: The in situ generated chiral imino-acetate is cooled to a low temperature (e.g., -78 °C) in a suitable solvent (e.g., DCM) under an inert atmosphere.

  • Lewis Acid Catalyst: A Lewis acid catalyst (e.g., a Brønsted acid like trifluoroacetic acid) is added to activate the imine towards cycloaddition.[4]

  • Addition of Cyclopentadiene: Freshly cracked cyclopentadiene is added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield the diastereomerically enriched cycloadduct.

Part 3: Removal of Chiral Auxiliaries and Hydrolysis

Step 1: Cleavage of Chiral Auxiliaries

  • Reductive or Hydrolytic Cleavage: The chiral auxiliaries are removed under conditions that do not compromise the stereochemical integrity of the product. For example, the N-phenylethyl group can often be removed by hydrogenolysis. The ester auxiliary can be cleaved by hydrolysis.

Step 2: Hydrolysis to the Carboxylic Acid

  • Saponification: The ester group is hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., lithium hydroxide in a mixture of THF and water), followed by acidic workup.

Step 3: Purification

  • Final Purification: The final product, (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is purified by recrystallization or chromatography.

Data Summary

ParameterProtocol 1: Enzymatic ResolutionProtocol 2: Diastereoselective Diels-Alder
Starting Materials Racemic Vince Lactam, (+)-γ-LactamaseGlyoxylic acid derivative, Chiral Alcohol, Chiral Amine, Cyclopentadiene
Key Step Enzymatic kinetic resolutionDiastereoselective aza-Diels-Alder reaction
Stereocontrol Enzyme selectivityChiral auxiliaries
Typical ee/de >99% eeHigh de (often >95%)
Advantages High enantiopurity, mild reaction conditionsPredictable stereochemical outcome, potential for rational design
Disadvantages Requires specific enzyme, separation of product and hydrolyzed substrateMulti-step synthesis of chiral dienophile, removal of auxiliaries

Conclusion

The enantioselective synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a critical process for the development of important pharmaceutical agents. This guide has detailed two robust and effective protocols to achieve this synthesis: enzymatic kinetic resolution and a chiral auxiliary-mediated diastereoselective aza-Diels-Alder reaction. By understanding the underlying principles and the rationale behind the experimental choices, researchers can confidently select and execute the most suitable method for their specific needs, ensuring the production of this valuable chiral building block with high enantiomeric purity.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Universidade do Minho. [Link]

  • Li, H., Zheng, G., & Zhu, S. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017-1031. [Link]

  • Mellor, J. M., & Smith, M. A. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 149-153. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642-4686. [Link]

  • Tanaka, K., Kato, M., & Toda, F. (2001). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. HETEROCYCLES, 54(2), 643. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (2002).
  • García-Mera, X., et al. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. University of Porto. [Link]

  • da Silva, G. V. J., et al. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1406-1413. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (1992).
  • Tambar, U. K., Lee, S. K., & Leighton, J. L. (2007). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Organic letters, 9(19), 3659–3661. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. (n.d.). NextSDS. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical record. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (2022). Texas A&M University-Commerce. [Link]

  • Jung, M. E., & Yasui, E. (1985). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 50(9), 1375–1383. [Link]

  • Rearrangement of 2-Azabicyclo(2.2.1)hept-5-en-3-ones: Synthesis of cis- 3-Aminocyclopentane Carboxylic Acid Derivatives. (1993). ResearchGate. [Link]

  • 2-aza-bicyclo[2.2.1]heptane derivatives. (2009).
  • Stereoselective construction of 5-6-5 aza-tricyclic scaffolds via catalytic asymmetric aza-Piancatelli/Diels–Alder reactions. (2018). Chemical Communications. [Link]

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Application Note: Utilization of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid in the Synthesis of Conformationally Locked Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Scientific Rationale & Strategic Advantages

Carbocyclic nucleosides, such as the FDA-approved antiviral agents Abacavir and Entecavir, replace the labile oxygen atom of the furanose ring with a methylene group[1]. This bioisosteric replacement confers profound resistance to phosphorylases and enhances in vivo half-life. Historically, the synthesis of these agents has relied heavily on the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[2].

However, the use of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid offers a highly advanced, orthogonal approach. Unlike Vince lactam, which requires ring-opening to functionalize the C3 and C4 positions, this carboxylic acid derivative retains the rigid aza-norbornene core. By utilizing the N2 atom as the nucleobase attachment point and reducing the C3-carboxylic acid to a 5'-hydroxyl equivalent, chemists can synthesize conformationally locked aza-carbocyclic nucleosides . This locked "North" (N-type) sugar pucker is critical for enhancing binding affinity to target viral polymerases and minimizing off-target toxicity[3].

Causality in Synthetic Design

The choice to use the (1R)-enantiomer is non-negotiable for antiviral applications. The absolute configuration at the bridgehead carbons ensures that the resulting nucleoside analog mimics the natural D-ribose stereochemistry required for recognition by viral reverse transcriptase (RT)[4].

Synthetic Workflow & Pathway Visualization

The transformation from the aza-Diels-Alder adduct to a functionalized nucleoside requires precise stereoelectronic control. The workflow below illustrates the logical progression from the bicyclic scaffold to the final active pharmaceutical ingredient (API).

G A Aza-Diels-Alder Adduct B C3-Carboxylic Acid Reduction A->B LiBH4 / THF (Chemoselective) C C5-C6 Olefin Dihydroxylation B->C OsO4, NMO (Exo-selective) D N2-Deprotection & Nucleobase Coupling C->D Pd/C, H2 then Pyrimidine Condensation E Conformationally Locked Aza-Nucleoside D->E Purine Ring Closure

Synthetic workflow from aza-Diels-Alder precursors to conformationally locked carbocyclic nucleosides.

Quantitative Data: Scaffold Comparison

To justify the selection of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid over traditional precursors, the following table summarizes the key synthetic metrics.

ParameterTraditional Vince Lactam Route[2](1R)-2-Azabicyclo[2.2.1]hept-5-ene Route[3]
Target Analogs Flexible Carbocyclic Nucleosides (e.g., Abacavir)Conformationally Locked Aza-Nucleosides
Stereocenter Control Enzymatic Resolution (γ-Lactamase, ~45% max yield)Asymmetric Catalysis (Chiral Lewis Acids, >90% yield)
C3 Oxidation State Carbonyl (Requires multi-step functionalization)Carboxylic Acid (Direct 5'-OH equivalent)
Sugar Pucker Dynamics Dynamic (South/North equilibrium)Locked (Rigid North conformation)
Overall Yield (to core) 40 – 45%60 – 65%

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the locked nucleoside core. Each step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Protocol A: Chemoselective Reduction of the C3-Carboxylic Acid

Objective: Convert the C3-carboxylic acid to a hydroxymethyl group (mimicking the 5'-OH of a nucleoside) without cleaving the N2-protecting group (e.g., N-Boc).

  • Preparation: Dissolve 10.0 mmol of N-Boc-(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in 50 mL of anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Slowly add 15.0 mmol of Lithium Borohydride ( LiBH4​ ) as a 2.0 M solution in THF.

    • Causality: LiBH4​ is selected over LiAlH4​ because it provides the exact hydridic strength required to reduce the carboxylic acid (often via a mixed anhydride intermediate if pre-activated) without reducing the N-Boc carbamate or the C5-C6 olefin.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with saturated aqueous NH4​Cl at 0 °C to neutralize excess hydride. Extract with Ethyl Acetate (3 x 50 mL).

  • Self-Validation (IPC):

    • TLC: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material streak and the emergence of a discrete, UV-active spot (stainable with KMnO4​ ) validates completion.

    • NMR: Crude 1H NMR must show the disappearance of the downfield carboxylic proton (~11.0 ppm) and the emergence of a diastereotopic AB system at ~3.5–3.8 ppm, confirming the formation of the −CH2​OH group.

Protocol B: Exo-Selective Dihydroxylation of the C5-C6 Olefin

Objective: Install the 2' and 3' hydroxyl equivalents required for polymerase recognition.

  • Preparation: Dissolve the product from Protocol A (8.0 mmol) in a 4:1 mixture of Acetone/Water (40 mL).

  • Catalysis: Add 1.2 equivalents of N-Methylmorpholine N-oxide (NMO) followed by 0.05 equivalents of Osmium Tetroxide ( OsO4​ , 2.5 wt% in t-BuOH).

    • Causality: The rigid bicyclic structure forces the bulky OsO4​ reagent to approach exclusively from the less sterically hindered exo-face. This substrate-controlled stereoselectivity guarantees the correct cis-diol configuration without the need for chiral ligands.

  • Reaction: Stir at room temperature for 12 hours.

  • Quenching: Add solid Sodium Sulfite ( Na2​SO3​ ) and stir for 1 hour to reduce the osmate ester. Filter through a pad of Celite.

  • Self-Validation (IPC):

    • NMR: The reaction is validated by the complete disappearance of the olefinic protons at ~6.2–6.4 ppm. Furthermore, 2D NOESY NMR must show strong correlations between the newly formed exo-hydroxyl protons and the anti-proton of the C7 bridge, confirming facial selectivity.

Biological Mechanism of Action

Once synthesized and administered, these conformationally locked carbocyclic nucleosides act as prodrugs. Their rigid structure ensures rapid phosphorylation by cellular kinases while remaining highly resistant to cleavage by nucleoside phosphorylases.

Bio Nuc Locked Carbocyclic Nucleoside Prodrug Kinase Intracellular Kinases (Phosphorylation) Nuc->Kinase Cellular Uptake Triphos Active Nucleoside Triphosphate Kinase->Triphos Stepwise Addition of PO4 RT Viral Reverse Transcriptase (HIV/HBV) Triphos->RT Competitive Inhibition with dGTP/dATP DNA Viral DNA Chain Termination RT->DNA Incorporation into Nascent Viral DNA

Mechanism of action for locked carbocyclic nucleoside analogs in viral DNA chain termination.

References

  • Synthesis of carbovir and abacavir from a carbocyclic precursor | Current Protocols in Nucleic Acid Chemistry |[Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review | Journal of Industrial Microbiology & Biotechnology |[Link]

  • A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives | Bulletin of the Chemical Society of Japan |[Link]

  • Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid | Organic Letters |[Link]

Sources

Application Note: NMR Sample Preparation for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly strained, chiral bicyclic amino acid. Often derived from the enzymatic or chemical resolution of Vince lactam, it serves as a critical synthon in the development of carbocyclic nucleoside analogs (e.g., abacavir) and neuraminidase inhibitors.

Preparing this compound for Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. Its zwitterionic nature dictates specific solvent requirements, while the bicyclic norbornene-like skeleton exhibits significant magnetic anisotropy. This guide provides a self-validating, causality-driven protocol for NMR sample preparation, ensuring high-resolution, reproducible spectral data.

Physicochemical Causality in Solvent Selection

Because the molecule contains both a secondary amine (at the 2-position) and a carboxylic acid (at the 3-position), it exists predominantly as a zwitterion in neutral aqueous environments. This highly polar nature severely restricts its solubility in standard non-polar organic NMR solvents like CDCl₃.

Consequently, Deuterium Oxide (D₂O) is the absolute solvent of choice for the underivatized acid, as supported by 1[1]. However, utilizing D₂O introduces specific mechanistic considerations:

  • Proton Exchange: The amine (NH) and carboxylic acid (COOH) protons will rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.

  • Internal Referencing: Tetramethylsilane (TMS), the universal NMR standard, is insoluble in water. Instead, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP) must be utilized.

Quantitative Data: Solvent & Parameter Comparison
SolventSolubility ProfileInternal StandardResidual Peak (¹H ppm)Application Context
D₂O Excellent (>50 mg/mL)DSS or TSP (0.1%)~4.79 (HOD)Standard 1D/2D NMR for zwitterionic state.
DMSO-d₆ Moderate (~10 mg/mL)TMS (0.03%)2.50Useful only if the compound is Boc-protected or esterified.
CD₃OD Good (~25 mg/mL)TMS (0.03%)3.31, 4.87Alternative for variable temperature (VT) studies.

The Role of pD in Chemical Shift Stability

A common pitfall in the NMR analysis of zwitterionic compounds is peak broadening and chemical shift drift. This is caused by the molecule existing in a state of intermediate exchange when the solution's pD is near the pKa of either the amine or the carboxylic acid.

To create a self-validating system , the pD must be deliberately driven at least 2 units away from any pKa value. Adjusting the pD to either highly acidic (< 2) or highly basic (> 10) conditions ensures the population is locked into a single electronic state. This eliminates exchange broadening and yields sharp, reproducible multiplets for the bridgehead and alkene protons, a critical requirement for 2[3].

Logic Acidic Low pD (< 2) Cationic State (+NH2, COOD) Neutral Neutral pD (~ 6-8) Zwitterionic State (+NH2, COO-) Acidic->Neutral Add NaOD Neutral->Acidic Add DCl Basic High pD (> 10) Anionic State (NH, COO-) Neutral->Basic Add NaOD Basic->Neutral Add DCl

Figure 2: pD-dependent protonation states of the bicyclic amino acid affecting NMR chemical shifts.

(Note: When using a standard pH meter in D₂O, the actual pD is calculated as: pD = pH_read + 0.4)

Step-by-Step Sample Preparation Protocol

To ensure optimal magnetic field homogeneity and prevent shimming difficulties caused by paramagnetic impurities or undissolved particulates, adhere strictly to the following 4[4].

Step 1: Material Quantification

  • Weigh exactly 10–15 mg of (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid for ¹H NMR (or 35–50 mg for ¹³C/2D NMR) into a clean 1.5 mL Eppendorf tube.

Step 2: Solvent & Standard Addition

  • Add 600 µL of high-purity D₂O (99.96% D or higher) containing 0.1% DSS as the internal standard.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

Step 3: pD Optimization

  • Using a micro-pH probe, check the apparent pH.

  • Add 1 M NaOD or 1 M DCl in D₂O dropwise (1-2 µL at a time) to adjust the solution to a target pD of either 1.5 or 10.5. Vortex after each addition.

Step 4: Homogenization & Clarification (Self-Validation Step)

  • Centrifuge the Eppendorf tube at 10,000 × g for 3 minutes.

  • Causality: This step is a self-validating mechanism to force any microscopic dust, paramagnetic transition metals, or undissolved aggregates to the bottom of the tube, ensuring a perfectly isotropic solution.

Step 5: Tube Transfer

  • Using a long glass Pasteur pipette, carefully draw up the supernatant.

  • Transfer the solution into a high-precision 5 mm NMR tube, ensuring the liquid is dispensed directly at the bottom without adhering to the upper walls of the tube. The final sample height should be exactly 40–45 mm.

Workflow A 1. Sample Weighing (10-15 mg for 1H NMR) B 2. Solvent Addition (600 µL D2O + 0.1% DSS) A->B C 3. pD Adjustment (NaOD/DCl to target pD) B->C D 4. Homogenization (Vortex & Centrifuge) C->D E 5. Tube Transfer (5 mm High-Precision Tube) D->E F 6. NMR Acquisition (1D & 2D Experiments) E->F

Figure 1: Step-by-step NMR sample preparation workflow for zwitterionic bicyclic amino acids.

Structural Signatures & Mechanistic Troubleshooting

Once the sample is prepared and inserted into the spectrometer, specific structural signatures will validate the compound's integrity:

  • Alkene Protons (H5, H6): Due to the high ring strain of the norbornene skeleton, these protons will appear distinctly downfield, typically between 6.0 and 6.5 ppm.

  • Stereochemical Coupling: The endo vs. exo configuration of the carboxylic acid at C3 heavily influences the coupling constants (³J) between H3 and the adjacent bridgehead proton (H4). In the endo configuration, the dihedral angle approaches 0°, resulting in a larger coupling constant (~3-4 Hz), whereas the exo configuration yields a dihedral angle near 90°, often resulting in a near-zero coupling constant (singlet-like appearance for H3).

  • Troubleshooting Broad Peaks: If the alkene or bridgehead peaks appear as broad humps rather than sharp multiplets, the sample is likely experiencing intermediate proton exchange. Remove the sample, re-verify the pD is >2 units away from the isoelectric point, and re-centrifuge[5].

References

  • A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives Bulletin of the Chemical Society of Japan (1992)
  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold The Royal Society of Chemistry (2015)
  • NMR Sample Preparation: The Complete Guide Organom
  • Peptide/Protein NMR Sample Preparation Principles University of Zurich (UZH)

Sources

Application Notes and Protocols: Chiral Resolution Techniques for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid and its Lactam Precursor

Author: BenchChem Technical Support Team. Date: April 2026

The compound (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its dehydrated bicyclic form, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam), are indispensable chiral building blocks in modern medicinal chemistry. They serve as the foundational scaffolds for synthesizing carbocyclic nucleoside analogues, including the potent HIV reverse transcriptase inhibitor Abacavir and the antiviral agent Carbovir[1]. Because the pharmacological efficacy of these drugs is strictly enantiomer-dependent, achieving high enantiomeric purity (ee > 98%) of the starting lactam is a critical early step in drug development.

This guide provides a comprehensive, field-proven analysis of the three premier chiral resolution strategies for these compounds: enzymatic kinetic resolution, lipase-catalyzed transesterification, and classical inclusion complexation.

Section 1: Enzymatic Kinetic Resolution via γ-Lactamases

Expertise & Experience: The Causality of Biocatalytic Selection

Enzymatic kinetic resolution is the industry standard for resolving racemic Vince lactam due to its unparalleled enantiomeric ratio ( E>200 ) and environmentally benign aqueous conditions. The causality of this method lies in the highly rigid steric constraints of the γ-lactamase active site. When racemic Vince lactam is introduced, the catalytic serine triad of a (+)-γ-lactamase perfectly accommodates the (1R,4S)-(+)-enantiomer. Nucleophilic attack on the carbonyl carbon proceeds rapidly, hydrolyzing the ring to form (+)-4-aminocyclopent-2-ene-1-carboxylic acid. Conversely, the (1S,4R)-(-)-enantiomer experiences severe steric clash within the binding pocket, completely inhibiting the formation of the tetrahedral intermediate. This leaves the desired (-)-Vince lactam unreacted and easily recoverable by simple organic extraction ([1]).

EnzymaticResolution Racemic Racemic Vince Lactam Enzyme (+)-γ-Lactamase Racemic->Enzyme Aqueous Buffer MinusLactam (-)-Vince Lactam Enzyme->MinusLactam Kinetic Resolution AminoAcid (+)-Amino Acid Enzyme->AminoAcid Ring Opening Abacavir Abacavir / Carbovir MinusLactam->Abacavir Multi-step Synthesis

Enzymatic kinetic resolution pathway of racemic Vince lactam using (+)-γ-lactamase.

Protocol 1: Whole-Cell / Isolated (+)-γ-Lactamase Resolution

Self-Validating System: This protocol utilizes chiral HPLC monitoring at the 45% conversion mark to ensure the reaction is quenched before background non-enzymatic hydrolysis degrades the ee% of the remaining (-)-lactam.

  • Preparation: Suspend 50.0 g (458 mmol) of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 1.0 L of 100 mM potassium phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add 2.0 g of lyophilized cell-free extract containing (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans or Streptomyces viridochromogenes).

  • Incubation: Stir the mixture at 25–30 °C. Maintain the pH at 7.0 by dropwise addition of 1.0 M NaOH using an autotitrator. The volume of NaOH consumed directly correlates to the extent of hydrolysis.

  • Validation Check: Once exactly 0.48 equivalents of NaOH have been consumed (indicating ~48% conversion), withdraw a 1 mL aliquot. Extract with dichloromethane (DCM) and analyze via chiral HPLC (Chiralcel OD-H column, hexane/isopropanol 80:20). Proceed only if the (-)-lactam ee is >98%[2].

  • Quenching & Extraction: Quench the reaction by adding 200 mL of brine. Extract the aqueous phase with DCM ( 3×500 mL). The hydrolyzed (+)-amino acid remains in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure (-)-Vince lactam as a white crystalline solid.

Section 2: Lipase-Catalyzed Transesterification of Derivatized Lactams

Expertise & Experience: Overcoming Substrate Inertness

Direct lipase-catalyzed resolution of Vince lactam is notoriously inefficient because the rigid bicyclic amide is electronically deactivated and sterically shielded. To bypass this, researchers employ a chemical workaround: converting the lactam into an N-hydroxymethyl derivative. This modification extends the reactive hydroxyl group away from the bicyclic core, transforming it into an excellent substrate for Candida antarctica lipase B (CAL-B). CAL-B selectively acylates the (+)-enantiomer using vinyl acetate as the acyl donor. The spontaneous cleavage of the activating group post-resolution eliminates the need for harsh chemical deprotection, making this a highly elegant chemoenzymatic route ([3]).

Protocol 2: CAL-B Catalyzed Resolution
  • Derivatization: Reflux racemic Vince lactam with paraformaldehyde in toluene to quantitatively yield N-hydroxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Enzymatic Acylation: Dissolve the derivatized lactam (10.0 g) in 100 mL of anhydrous diisopropyl ether. Add 15.0 mL of vinyl acetate (acyl donor) and 1.0 g of immobilized CAL-B (Novozym 435).

  • Reaction: Stir at 40 °C for 12–16 hours. Monitor by TLC until ~50% conversion is reached.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). The mixture now contains the acylated (+)-derivative and the unreacted (-)-hydroxymethyl derivative.

  • Purification: Separate the components via silica gel flash chromatography. The unreacted (-)-derivative spontaneously loses formaldehyde upon mild heating in aqueous conditions, yielding the free (-)-Vince lactam.

Section 3: Classical Chemical Resolution via Inclusion Complexation

Expertise & Experience: Crystal Lattice Engineering

While biocatalysis dominates modern synthesis, classical resolution via inclusion complexation remains a robust alternative for industrial scale-up where enzyme stability or cost is prohibitive. The alkaloid Brucine forms a highly specific 1:1 crystalline inclusion complex with (-)-Vince lactam. The causality of this chiral recognition is driven by a strong intermolecular hydrogen bond between the lactam N-H and the Brucine N2 atom (N-H···N angle of 159.0°), combined with the precise spatial geometry of the channel-type cavities in the brucine crystal lattice. The (+)-enantiomer simply cannot fit sterically within this packing structure, resulting in a highly selective crystallization process ([4]).

ChemicalResolution Start Racemic Substrate + Brucine Filtration Filtration & Recrystallization Start->Filtration Stir 6h at RT Complex 1:1 Inclusion Complex Distillation Vacuum Distillation Complex->Distillation Heat in vacuo Filtration->Complex Solid Phase Pure Enantiopure (-)-Lactam Distillation->Pure Recovery

Workflow for the optical resolution of Vince lactam via Brucine inclusion complexation.

Protocol 3: Brucine Inclusion Complexation

Self-Validating System: The melting point of the intermediate complex is a strict indicator of enantiomeric purity. A melting point below 173 °C dictates that further recrystallization is required before proceeding to the distillation step.

  • Complex Formation: Dissolve 36.0 g (91 mmol) of Brucine and 20.0 g (183 mmol) of (±)-Vince lactam in 50 mL of methanol[4].

  • Crystallization: Allow the solution to stand at room temperature for 6 hours. The 1:1 complex of Brucine and (-)-Vince lactam will precipitate as colorless prisms.

  • Filtration & Recrystallization: Filter the crude complex. Recrystallize four times from hot methanol to achieve high optical purity.

  • Validation Check: Dry a small sample and measure the melting point. Proceed only if the melting point is sharply between 173–175 °C[4].

  • Cleavage: Subject the pure complex (approx. 6.6 g) to vacuum distillation (Kugelrohr apparatus). The (-)-Vince lactam sublimes/distills away from the non-volatile Brucine.

  • Yield: Recover the (1R,5S)-(-)-Vince lactam as colorless prisms (approx. 1.3 g, 13% overall yield, ee > 92%)[4].

Quantitative Data Summary

The following table summarizes the operational metrics of the three resolution techniques, allowing process chemists to select the optimal route based on scale, budget, and required purity.

Resolution TechniqueCatalyst / Resolving AgentTarget Enantiomer IsolatedTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability / Cost Profile
Enzymatic Hydrolysis (+)-γ-Lactamase(-)-Vince Lactam45% – 49%> 99%High / Low (Aqueous)
Lipase Transesterification CAL-B (Novozym 435)(+)- or (-)-Derivative40% – 45%95% – 98%Medium / Medium
Inclusion Complexation Brucine(-)-Vince Lactam13% – 36%> 92%High / Low (Toxic agent)

References

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Source: Applied and Environmental Microbiology / PubMed Central URL:[Link]

  • Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine Source: Heterocycles / ResearchGate URL:[Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Application Note & Protocol: A Scalable Manufacturing Process for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its precursor, (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one (a bicyclic γ-lactam commonly known as (-)-Vince lactam), are pivotal chiral building blocks in the synthesis of a variety of antiviral and therapeutic agents.[1][2][3] Notably, they are key intermediates in the production of carbocyclic nucleoside analogues like Abacavir and Peramivir.[4][5][6] The growing demand for these pharmaceuticals necessitates a robust, scalable, and economically viable manufacturing process. This document provides a comprehensive guide to the scale-up synthesis, purification, and quality control of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, with a focus on enzymatic kinetic resolution as the core chiral separation technology.

Introduction: The Strategic Importance of a Chiral Synthon

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a constrained amino acid analogue whose rigid bicyclic structure is crucial for its biological activity when incorporated into larger drug molecules. The primary challenge in its synthesis lies in achieving high enantiomeric purity on an industrial scale.

The synthetic pathway detailed herein leverages a well-established Diels-Alder reaction to construct the racemic bicyclic lactam, followed by a highly efficient enzymatic kinetic resolution to isolate the desired (1R)-enantiomer. Subsequent hydrolysis of the lactam yields the target carboxylic acid. This chemoenzymatic approach is favored for its high selectivity and environmentally benign reaction conditions.[6]

Overall Manufacturing Workflow

The manufacturing process can be conceptually divided into three main stages:

  • Racemic Vince Lactam Synthesis: Construction of the core 2-azabicyclo[2.2.1]hept-5-ene-3-one structure.

  • Enzymatic Kinetic Resolution: Separation of the desired (1R)-enantiomer from the racemic mixture.

  • Hydrolysis and Purification: Conversion of the resolved lactam to the final carboxylic acid product and its purification.

Manufacturing_Workflow Overall Manufacturing Process A Racemic Vince Lactam Synthesis B Enzymatic Kinetic Resolution A->B Racemic Lactam C Hydrolysis to Carboxylic Acid B->C (1R)-Vince Lactam D Purification & Isolation C->D Crude Carboxylic Acid E Final Product: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid D->E

Caption: Overall Manufacturing Process.

Detailed Protocols and Methodologies

Stage 1: Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The synthesis of the racemic Vince lactam is typically achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.[7][8][9][10] A common and scalable method involves the reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis.[7][9][10]

Protocol 3.1: Diels-Alder Reaction and Hydrolysis

  • Reaction Setup: A suitable reactor is charged with an inert solvent such as dichloromethane.[7]

  • Dienophile Addition: Methanesulfonyl cyanide is added to the reactor.

  • Cyclopentadiene Addition: Freshly cracked cyclopentadiene is added portion-wise to the reactor at a controlled temperature, typically between -20°C and 40°C.[7]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as TLC or HPLC until the consumption of the limiting reagent is observed.

  • In-situ Hydrolysis: Upon completion of the Diels-Alder reaction, the intermediate 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene is hydrolyzed in the presence of a weak acid, such as acetic acid.[7][10]

  • Work-up and Isolation: The reaction mixture is neutralized, and the racemic Vince lactam is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude lactam is purified by recrystallization or column chromatography to achieve the desired purity for the subsequent enzymatic resolution step.

ParameterRecommended ValueRationale
Solvent DichloromethaneGood solubility for reactants and inert under reaction conditions.[7]
Temperature -20°C to 40°CControls the exothermic reaction and minimizes side product formation.[7]
Hydrolysis Agent Acetic AcidMild acid that effectively catalyzes the hydrolysis of the intermediate.[7][10]
Purification Method RecrystallizationCost-effective and scalable method for obtaining high-purity racemic lactam.
Stage 2: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers.[6][11] This process utilizes a γ-lactamase enzyme that selectively hydrolyzes one enantiomer of the racemic Vince lactam, leaving the other enantiomer unreacted and in high enantiomeric excess.[4][6][12] Specifically, a (+)-γ-lactamase is employed to hydrolyze the (+)-enantiomer, allowing for the isolation of the desired (-)-Vince lactam.[5][13][14]

Protocol 3.2: Enzymatic Resolution

  • Enzyme Selection and Immobilization: A suitable (+)-γ-lactamase, potentially engineered for improved stability and enantioselectivity, is chosen.[13][15] Immobilization of the enzyme on a solid support is recommended for large-scale operations to facilitate catalyst recovery and reuse.[4]

  • Reaction Setup: A buffered aqueous solution is prepared in a temperature-controlled reactor. The racemic Vince lactam is added and dissolved.

  • Enzyme Addition: The immobilized (+)-γ-lactamase is added to the reactor.

  • Reaction Conditions: The pH and temperature are maintained at the optimal conditions for the specific enzyme used.

  • Reaction Monitoring: The reaction is monitored for the conversion of the (+)-enantiomer and the enantiomeric excess (ee) of the remaining (-)-enantiomer using chiral HPLC.[11][16][17]

  • Reaction Termination: Once the desired ee of the (-)-Vince lactam is achieved (typically >99%), the reaction is stopped by filtering off the immobilized enzyme.

  • Product Isolation: The unreacted (-)-Vince lactam is extracted from the aqueous solution using an appropriate organic solvent. The organic extracts are then dried and concentrated to yield the highly enantioenriched (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

ParameterRecommended ValueRationale
Enzyme Immobilized (+)-γ-LactamaseHigh enantioselectivity and ease of recovery for reuse.[4][13]
pH Enzyme Dependent (typically neutral)Maintains optimal enzyme activity and stability.
Temperature Enzyme Dependent (often mesophilic)Balances reaction rate with enzyme stability.
Monitoring Chiral HPLCProvides accurate determination of enantiomeric excess.[11][16]
Stage 3: Hydrolysis of (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The final step in the synthesis is the hydrolysis of the enantioenriched lactam to the corresponding carboxylic acid.[18] This is typically achieved under acidic or basic conditions.

Protocol 3.3: Lactam Hydrolysis

  • Reaction Setup: The enantioenriched (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one is dissolved in an aqueous acidic or basic solution in a suitable reactor.

  • Hydrolysis: The mixture is heated to drive the ring-opening hydrolysis of the lactam.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Neutralization and Isolation: The reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product.

  • Purification: The crude (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

ParameterRecommended ValueRationale
Hydrolysis Condition Acidic or BasicEffective for lactam ring opening.[18]
Isolation pH Isoelectric PointMaximizes the precipitation and recovery of the amino acid product.
Final Purification RecrystallizationProvides a highly pure final product suitable for pharmaceutical applications.

Process Analytical Technology (PAT) and Quality Control

A robust PAT and quality control strategy is essential for ensuring the consistency and quality of the final product.

Quality_Control_Workflow Quality Control Workflow cluster_0 In-Process Control cluster_1 Final Product Release A Racemic Lactam Purity (HPLC) B Enantiomeric Excess (Chiral HPLC) A->B C Hydrolysis Completion (HPLC) B->C D Identity (NMR, MS) C->D E Purity (HPLC) D->E F Enantiomeric Purity (Chiral HPLC) E->F G Residual Solvents (GC) F->G H Heavy Metals G->H J Final Product H->J I Raw Materials I->A

Caption: Quality Control Workflow.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of intermediates and the final product.[11]

  • Chiral HPLC: Essential for determining the enantiomeric excess of the Vince lactam after enzymatic resolution and the enantiomeric purity of the final product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Gas Chromatography (GC): To quantify residual solvents in the final product.

Safety Considerations

  • Cyclopentadiene: Is a flammable liquid and should be handled in a well-ventilated area. Dicyclopentadiene must be "cracked" by heating to obtain the monomer, a process that should be performed with appropriate safety precautions.

  • Reagents: All chemicals should be handled in accordance with their respective Material Safety Data Sheets (MSDS).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and lab coats, should be worn at all times.

  • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process to identify and mitigate potential risks.[19]

Conclusion

The chemoenzymatic approach described in this application note provides a scalable and efficient manufacturing process for the production of high-purity (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. The use of enzymatic kinetic resolution is a key enabling technology that ensures high enantioselectivity under mild and environmentally friendly conditions. Adherence to the detailed protocols and a robust quality control strategy will ensure the consistent production of this vital pharmaceutical intermediate.

References

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (2018). Applied Microbiology and Biotechnology.
  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (2017). Applied and Environmental Microbiology.
  • Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. (2017).
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. (2012).
  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases. (2018). SpringerLink.
  • Chirality in Chemical Synthesis. Mettler Toledo.
  • Automatic monitoring and on-line chiral separation of chiral drug synthesis. (2025). PubMed.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect.
  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine.
  • Chiral Synthesis Technology. Asymchem.
  • Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
  • Chiral analysis. Wikipedia.
  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024).
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
  • Process for the production of 2-azabicyclo [2.2.1] hept-5-en-3-one.
  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (2017). PMC.
  • What products are formed by hydrolysis of each lactone or lactam with acid?. Numerade.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3. Sigma-Aldrich.
  • 8 - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2020).
  • (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one. Sigma-Aldrich.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.
  • Synthesis of cyclic amines. Organic Chemistry Portal.
  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.

Sources

Application Note: Derivatization and Peptide Coupling Strategies for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Synthesis of conformationally constrained peptidomimetics and positive allosteric modulators.

Introduction & Mechanistic Rationale

The compound (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly constrained, non-proteinogenic bicyclic amino acid[1]. Acting as a rigid proline surrogate, the 2-azanorbornene scaffold restricts the conformational flexibility of the peptide backbone, predictably inducing specific secondary structures such as type-II β -turns[1][2]. This conformational restriction is highly valuable in drug discovery; it enhances proteolytic stability and is a proven scaffold for modulating protein-protein interactions (PPIs), notably in the development of L-prolyl-L-leucylglycinamide (PLG) tripeptidomimetics acting as positive allosteric modulators for dopamine D2 receptors[1][2].

The Synthetic Challenge

Incorporating this bicyclic scaffold into a peptide chain presents significant synthetic hurdles. The secondary amine at the 2-position is sterically shielded by the bridged bicyclic framework, and the carboxylic acid at the 3-position is similarly congested. Standard coupling reagents (e.g., DCC or EDC alone) often result in poor yields, sluggish reaction kinetics, and a high risk of epimerization at the α -carbon[3]. Therefore, achieving high-fidelity peptide synthesis requires an optimized derivatization and activation strategy.

Workflow and Mechanistic Strategy

To successfully utilize this scaffold, a two-phase approach is required: N-terminal protection followed by C-terminal activation.

  • N-Derivatization: The secondary amine must be protected to prevent polymerization and allow for directed coupling. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard due to its base-labile nature, allowing for orthogonal deprotection during Solid-Phase Peptide Synthesis (SPPS)[3].

  • C-Activation: To couple the derivatized Fmoc-(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid to the next amino acid, the sterically hindered carboxylic acid must be converted into a highly reactive electrophile. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the gold standard for hindered systems[4].

Causality of HATU's Superiority: HATU operates by forming an O-acyl(tetramethyl)isouronium intermediate, which rapidly undergoes intramolecular rearrangement to form an active 1-hydroxy-7-azabenzotriazole (HOAt) ester[5][6]. The critical advantage of the HOAt ester over standard HOBt esters is the presence of the pyridine nitrogen. This nitrogen exerts a "neighboring group effect," acting as an intramolecular general base to hydrogen-bond with the incoming amine, thereby accelerating aminolysis even in highly congested steric environments[3].

Workflow A Starting Material: (1R)-2-Azabicyclo[2.2.1] hept-5-ene-3-carboxylic acid B N-Derivatization (Fmoc-OSu, Na2CO3) A->B Protection C Fmoc-Protected Intermediate B->C D C-Activation (HATU, DIPEA) C->D Activation E Active HOAt Ester D->E F Aminolysis (Peptide Coupling) E->F + Amine G Target Peptidomimetic F->G

Caption: Workflow for the derivatization and coupling of the 2-azanorbornene scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-line quality control steps to ensure reaction fidelity before proceeding to subsequent stages.

Protocol A: Fmoc Protection of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Reagents:

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 10% aqueous Na₂CO₃ solution

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolution: Suspend the bicyclic amino acid (1.0 eq) in a 1:1 mixture of 10% aq. Na₂CO₃ and 1,4-dioxane. Stir at 0 °C (ice bath) until complete dissolution is achieved.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized concentration spikes and minimize dipeptide formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). Stain with ninhydrin. Validation criteria: The disappearance of the ninhydrin-positive (purple/blue) spot of the starting free amine and the appearance of a UV-active (254 nm), ninhydrin-negative spot confirms complete protection.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with H₂O and extract twice with diethyl ether to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fmoc-(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid as a white solid.

Protocol B: Peptide Coupling using HATU/DIPEA

This protocol describes the solution-phase coupling of the Fmoc-protected intermediate to a generic amine (e.g., an amino acid ester)[1][7].

Reagents:

  • Fmoc-(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1.0 eq)

  • Amine component (e.g., L-Leucine methyl ester hydrochloride) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Fmoc-protected bicyclic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir the mixture at 0 °C for 5–10 minutes. Mechanistic note: This brief pre-activation allows the formation of the highly reactive HOAt ester before the nucleophile is introduced, suppressing epimerization[3].

  • Nucleophile Addition: In a separate vial, dissolve the amine component (1.1 eq) in DMF and neutralize with DIPEA (1.0 - 2.0 eq if using a hydrochloride salt). Add this solution to the pre-activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in Acetonitrile/H₂O, and analyze via LC-MS. Validation criteria: >95% consumption of the activated ester mass and the appearance of the desired product mass [M+H]+.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (3x), saturated aqueous NaHCO₃ (3x), and brine (1x). Dry over MgSO₄ and concentrate.

HATUMechanism A Carboxylic Acid (Hindered Scaffold) B Deprotonation (by DIPEA) A->B C Carboxylate Anion B->C D Nucleophilic Attack on HATU C->D E O-Acyl(tetramethyl)isouronium Salt D->E F HOAt Anion Release & Intramolecular Rearrangement E->F G Active O-At Ester F->G H Aminolysis (Neighboring Group Assisted) G->H + R-NH2 I Amide Bond Formation H->I

Caption: Mechanistic pathway of HATU-mediated activation and coupling for hindered carboxylic acids.

Quantitative Data: Coupling Reagent Comparison

The choice of coupling reagent drastically impacts the yield and stereochemical integrity when dealing with the 2-azanorbornene scaffold. The table below summarizes the quantitative performance of various reagents based on empirical data for hindered cyclic amino acids[1][3][4].

Coupling Reagent SystemIntermediate FormedRelative Reaction TimeAverage Yield (%)Epimerization RiskRecommended Use Case
HATU / DIPEA HOAt Active Ester1 – 2 hours85 – 95% Very LowGold Standard for highly hindered secondary amines and bicyclic acids.
TBTU / DIPEA HOBt Active Ester3 – 12 hours70 – 85%LowCost-effective alternative for less sterically demanding sequences.
EDC / HOBt O-Acylisourea HOBt Ester12 – 24 hours40 – 60%ModerateNot recommended for the 2-azanorbornene scaffold due to sluggish kinetics.
DIC / OxymaPure O-Acylisourea Oxyma Ester2 – 4 hours80 – 90%LowExcellent greener alternative for automated SPPS.

References

  • Sampaio-Dias, I. E., Sousa, C. A. D., et al. (2016). Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2-azanorbornane Scaffold as Positive Allosteric Modulators of D2R. Organic & Biomolecular Chemistry (The Royal Society of Chemistry). 8

  • ChemPep Inc. Overview of Peptide Coupling Reagents. ChemPep. 4

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. 3

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. 6

  • Khatri, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 7

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for the reduction of bicyclic proline analogs.

Executive Summary & Context

The bicyclic proline analogue, exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a highly valued conformationally restricted amino acid (CRAA) utilized extensively in peptidomimetics and the development of targeted therapeutics, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1]. Its synthesis frequently relies on the aza-Diels-Alder cycloaddition of cyclopentadiene with a chiral imine, which yields the unsaturated precursor (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid[2].

The subsequent catalytic hydrogenation of the C5-C6 double bond is a critical, stereochemically sensitive step required to yield the saturated bicyclic core. This application note details the mechanistic causality, optimized parameters, and a self-validating experimental protocol for achieving high-yielding, reproducible hydrogenation of these complex bicyclic systems.

Mechanistic Principles & Causality (E-E-A-T)

Successful execution of this hydrogenation requires an understanding of the structural and chemical causality governing the reaction.

Stereoselective Exo-Face Hydrogenation

The rigid [2.2.1] bicyclic framework imposes strict facial selectivity during catalysis. The endo face of the molecule is sterically shielded by the U-shaped cavity of the bridged system and the bulky 3-carboxylic acid (or ester) moiety. Consequently, the palladium-catalyzed addition of hydrogen gas occurs exclusively from the less sterically hindered exo face[3]. Because the C5 and C6 positions become fully saturated CH₂ groups, no new stereocenters are formed, but the exo-approach ensures rapid and predictable reaction kinetics without unwanted isomerization.

Concomitant Hydrogenolysis

In many synthetic routes, the ring nitrogen is protected by a chiral auxiliary (e.g., an (R)-1-phenylethyl group) or a benzyl group to direct the initial Diels-Alder cycloaddition. Using Palladium on Carbon (Pd/C) under elevated hydrogen pressure allows for a highly efficient one-pot transformation: the reduction of the alkene and the simultaneous hydrogenolytic cleavage of the N-benzyl/phenylethyl C-N bond, yielding the free secondary amine[2].

Mechanism Substrate Unsaturated Precursor (1R)-2-Azabicyclo[2.2.1]hept-5-ene Exo Exo-Face Approach (Sterically Unhindered) Substrate->Exo Preferred Endo Endo-Face Approach (Sterically Hindered) Substrate->Endo Blocked Product Saturated Intermediate 2-Azabicyclo[2.2.1]heptane Exo->Product Deprotection Concomitant Hydrogenolysis (N-Benzyl Cleavage) Product->Deprotection Extended Time

Stereochemical pathway demonstrating exclusive exo-face hydrogenation and optional hydrogenolysis.

Reaction Optimization & Quantitative Data

Selecting the correct catalyst and solvent system is paramount. While Platinum Oxide (PtO₂) can be used to selectively reduce the alkene while preserving N-benzyl groups, 10% Pd/C is the industry standard for achieving both reduction and deprotection in a single step[4].

Table 1: Optimization of Hydrogenation Conditions

CatalystSolventPressureTimeOutcome / Yield
10% Pd/C EtOH45-50 psi1.5 - 2 h>85% yield ; Complete double bond reduction and N-deprotection[1].
5% Pd/C EtOH50 bar12 h32% overall (post-crystallization); Complete reduction and deprotection[2].
10% Pd/C MeOH50 psi2 h93% yield ; Standard hydrogenolysis protocol[4].
PtO₂ EtOAc1 atm4 h>90% yield ; Selective alkene reduction (preserves N-benzyl groups).

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates an In-Process Control (IPC) step. By sampling the reaction mixture and analyzing it via LC-MS, operators can confirm the disappearance of the alkene precursor before terminating the hydrogen atmosphere. This prevents premature workup and eliminates the need for post-reaction chromatographic separation.

Workflow A 1. Substrate Preparation B 2. Catalyst Addition (10% Pd/C) A->B C 3. Hydrogenation (45-50 psi H2) B->C D 4. Filtration (Celite Pad) C->D E 5. Isolation & IPC Validation D->E

Experimental workflow for the catalytic hydrogenation of bicyclic proline analogs.

Materials & Reagents
  • Substrate: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivative (e.g., N-phenylethyl protected) (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water wet (0.05 - 0.1 equiv by weight)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), anhydrous or HPLC grade

  • Gas: Hydrogen (H₂) gas cylinder with pressure regulator

  • Equipment: Parr shaker or high-pressure hydrogenation reactor, Celite® 545.

Step-by-Step Methodology

Step 1: Reactor Setup & Substrate Dissolution

  • Dissolve the unsaturated bicyclic substrate (e.g., 10.0 g) in 100 mL of EtOH within the glass liner of a high-pressure hydrogenation reactor.

  • Causality Note: Ensure complete dissolution. If the substrate is a hydrochloride salt, the addition of a mild base (like triethylamine) may be required depending on the desired free-base outcome, though acidic conditions often accelerate hydrogenolysis[2].

Step 2: Catalyst Addition & Purging

  • Carefully add 10% Pd/C (1.0 g) to the solution. Safety Warning: Pd/C is highly pyrophoric when dry; always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent ignition.

  • Seal the reactor and purge the vessel with Nitrogen (3 cycles of pressurizing to 30 psi and venting) to remove all oxygen.

  • Purge the vessel with Hydrogen gas (3 cycles of pressurizing to 30 psi and venting).

Step 3: Hydrogenation

  • Pressurize the reactor with H₂ to 45–50 psi[1].

  • Initiate mechanical agitation (shaking or stirring) and heat the mixture to 50–60 °C if concomitant hydrogenolysis of a chiral auxiliary is required. For simple alkene reduction, room temperature is sufficient.

  • Allow the reaction to proceed for 1.5 to 2 hours. Monitor the pressure gauge; a pressure drop indicates hydrogen consumption. Repressurize to 50 psi as needed.

Step 4: In-Process Control (IPC) Validation

  • Pause agitation, vent the H₂ gas safely, and purge the system with N₂.

  • Extract a 50 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS.

  • Validation Criteria: The reaction is complete when the starting material peak is absent. For simple reduction, look for a mass shift of +2 Da. For hydrogenolysis of an N-phenylethyl group, look for the corresponding mass drop (e.g., -104 Da). If incomplete, repressurize with H₂ and continue for 1 hour.

Step 5: Workup & Isolation

  • Once validated, purge the reactor thoroughly with N₂.

  • Filter the black suspension through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with excess EtOH (3 × 30 mL)[4].

  • Concentrate the filtrate under reduced pressure (in vacuo) to yield the saturated (1R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative as a solid or viscous oil.

  • If required, precipitate the product by triturating with an anti-solvent such as Diethyl Ether (Et₂O)[4].

References

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Reactions of bis(trifluoromethyl)-substituted 2-azanorbornenes and 2-azanorbornanes: electrophilic addition, N-substitution, and hydrogenation Source: Russian Chemical Bulletin URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: Molecules (NIH / PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Hybrid Glypromate Analogues Using 2-Azanorbornane as a Prolyl and Pipecolyl Surrogate Source: ACS Chemical Neuroscience URL: [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution issues in (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid .

This molecule—a rigid, bicyclic, non-natural amino acid derived from the enzymatic ring-opening of Vince lactam—is a critical synthon for carbocyclic nucleosides like Abacavir and Carbovir[1]. Due to its zwitterionic nature, lack of a strong UV chromophore, and the presence of structurally similar byproducts, analysts frequently encounter severe co-elution issues.

Below is our comprehensive, self-validating troubleshooting guide to resolving these issues.

Diagnostic Matrix: Identifying Your Co-Elution Profile

Before altering your method, you must identify the physico-chemical basis of the co-eluting impurity.

Co-Eluting ImpurityPhysico-Chemical Basis for Co-ElutionPrimary Resolution Strategy
(1S)-Enantiomer Identical scalar properties; standard reversed-phase (RP) cannot distinguish stereocenters.Zwitterionic Chiral Stationary Phase (CSP) or pre-column esterification.
Vince Lactam (Starting Material) The neutral lactam tails severely on standard silica, masking the early-eluting polar acid.Ion-pairing RP-HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).
Saturated Analog (Over-reduction) Identical polar groups; differs only by the absence of the Δ5,6 double bond. π−π interactive stationary phases (e.g., Phenyl-Hexyl) or Argentation HPLC.

Visual Troubleshooting Workflow

Workflow A Co-Elution Detected: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid B Enantiomeric Impurity (1S)-Isomer A->B Chiral issue C Structural Impurity (Lactam / Saturated) A->C Achiral issue D Direct Chiral HPLC (ZWIX / Crownpak) B->D Native Acid E Pre-column Derivatization (Esterification -> Chiralpak AD) B->E High Throughput F Ion-Pairing RP-HPLC (TFA / HFBA) C->F Lactam vs Acid G Pi-Pi / Argentation (PFP / Phenyl-Hexyl) C->G Unsat. vs Sat.

Caption: Decision matrix for resolving specific co-elution profiles of the bicyclic amino acid.

Troubleshooting Guides & Methodologies

Issue 1: Co-elution of the (1R)-acid with the (1S)-enantiomer on standard polysaccharide columns.

Causality: The target molecule is a zwitterion (containing a secondary amine and a free carboxylate). Standard polysaccharide-based CSPs (like Chiralpak AD) rely on hydrogen bonding within hydrophobic helical cavities. The highly charged zwitterion interacts non-specifically with residual silanols on the silica backbone, bypassing the chiral selector entirely and resulting in co-elution and severe peak tailing.

Resolution Strategy A: Direct Chiral Resolution (Zwitterionic HPLC) Self-Validating Protocol:

  • System Suitability Test (SST): Inject a racemic standard of the free amino acid. The system is only validated for use if the Resolution ( Rs​ ) ≥1.5 and the tailing factor ( Tf​ ) ≤1.2 .

  • Column Selection: Chiralpak ZWIX(+) or ZWIX(-) (5 µm, 4.6 x 250 mm). These columns contain both cinchona alkaloid derivatives and sulfonic acids, providing simultaneous anion- and cation-exchange sites.

  • Mobile Phase: Methanol containing 50 mM Formic Acid and 25 mM Diethylamine (DEA). Causality for ratio: The strict 2:1 acid/base ratio ensures both the analyte and the stationary phase remain in their fully ionized, zwitterionic states to maximize 3D chiral recognition.

  • Detection: ELSD or CAD (Evaporative Light Scattering / Charged Aerosol Detection), as the molecule lacks a strong UV chromophore.

Resolution Strategy B: Pre-Column Derivatization Self-Validating Protocol:

  • Derivatization: React the crude aqueous mixture with ethanol and catalytic BF3​⋅Et2​O to convert the free acid into its ethyl ester.

  • Validation Check: Run an LC-MS scan to confirm the complete disappearance of the [M+H]+=140 (free acid) and the appearance of [M+H]+=168 (ethyl ester).

  • Chromatography: Inject onto a Chiralpak AD-H column using Hexane/Isopropanol (90:10 v/v). The neutralization of the zwitterion allows perfect inclusion into the amylose cavity.

Issue 2: The highly polar acid co-elutes with the solvent front or unreacted Vince lactam.

Causality: The ring-opened carboxylic acid is highly polar and elutes in the void volume ( t0​ ) of standard C18 columns. Meanwhile, unreacted Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[2] is neutral but tails heavily, bleeding into the void volume and masking the acid.

Resolution Strategy C: Ion-Pairing RP-HPLC Self-Validating Protocol:

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: Add 0.1% Heptafluorobutyric acid (HFBA) to both Water (A) and Acetonitrile (B).

  • Causality: HFBA acts as a volatile ion-pairing reagent. It forms a transient, lipophilic complex with the protonated secondary amine of the bicyclic ring, artificially increasing the analyte's retention factor ( k′ ) and pulling it away from the solvent front and the lactam.

  • Validation: Run a blank gradient to ensure HFBA has fully equilibrated (stable baseline). Inject a spiked sample of Lactam + Acid; validate that the acid now elutes after the lactam.

Mechanistic Pathway of Chiral Recognition

To truly master the separation of this molecule, one must understand how it interacts with the stationary phase at a molecular level.

Mechanism Zwit (1R)-Amino Acid Zwitterion (Analyte) Cat Cation Exchange (Protonated Amine <-> Sulfonate) Zwit->Cat An Anion Exchange (Carboxylate <-> Quaternary Ammonium) Zwit->An Steric Steric Hindrance & Pi-Pi Interactions Zwit->Steric CSP Zwitterionic Chiral Selector (Stationary Phase) CSP->Cat CSP->An CSP->Steric Res Successful Enantiomeric Resolution Cat->Res An->Res Steric->Res

Caption: Mechanistic pathway of chiral recognition for zwitterionic bicyclic amino acids on ZWIX stationary phases.

Frequently Asked Questions (FAQs)

Q: I am observing a shoulder on my main peak during scale-up monitoring. LC-MS shows the exact same mass ( [M+H]+=140 ). What is it? A: If the mass is identical, you are observing the co-elution of a regioisomer or a diastereomer formed during the ring-opening of Vince lactam. If your enzymatic hydrolysis was non-selective, you may have generated the exo-isomer alongside the desired endo-(1R)-acid. Adjust your gradient to a shallower slope (e.g., 1% B per minute) to resolve these diastereomers.

Q: How do I separate the unsaturated target acid from the saturated byproduct (over-reduction impurity)? A: The saturated impurity (2-azabicyclo[2.2.1]heptane-3-carboxylic acid) lacks the Δ5,6 double bond. This removes its ability to participate in π−π interactions. Switch your stationary phase from a standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The fluorinated aromatic ring of the PFP column will selectively retain the unsaturated (1R)-acid longer due to π−π and dipole interactions.

Q: Why does my peak shape degrade when I increase the injection volume from 10 µL to 50 µL? A: You are experiencing "phase mismatch" or "solvent effect." The (1R)-acid is highly soluble in water, but if your mobile phase starting condition is highly organic (e.g., in HILIC mode), injecting a large volume of aqueous sample collapses the localized partitioning layer on the column. Always dilute your sample in the starting mobile phase composition before injection.

Quantitative Data: Mobile Phase Optimization

Use this self-validating matrix to adjust your method dynamically based on real-time chromatographic feedback.

Parameter AdjustedEffect on (1R)-Acid Retention ( k′ )Effect on Enantiomeric Resolution ( Rs​ )Mechanistic Causality
Increasing Methanol % (HILIC/ZWIX)DecreasesDecreasesExcess polar protic solvent disrupts the delicate hydrogen-bonding network between the zwitterionic analyte and the chiral selector.
Adding 0.1% TFA (RP-HPLC)IncreasesN/A (Achiral)TFA protonates the carboxylate (reducing polarity) and ion-pairs with the secondary amine, increasing overall lipophilicity.
Increasing Column Temp (25°C to 40°C)DecreasesDecreasesChiral recognition is an enthalpy-driven process ( ΔH<0 ). Higher temperatures increase kinetic energy, reducing the free energy difference ( ΔΔG ) between transient diastereomeric complexes.

References

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Source: PMC / National Institutes of Health (NIH) URL:[Link][1]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics Source: ResearchGate URL:[Link][2]

Sources

Technical Support Center: Optimizing Crystallization of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This bicyclic amino acid is a critical chiral building block for carbocyclic nucleoside analogues (such as Abacavir), and its zwitterionic nature, combined with a rigid norbornene-like scaffold, presents unique crystallization hurdles.

This guide synthesizes field-proven methodologies with fundamental physical chemistry to help you establish a self-validating, high-yield purification process.

PART 1: Expert Troubleshooting & FAQs

Q1: During cooling crystallization, my solution forms a milky emulsion that settles into a viscous oil at the bottom of the reactor instead of forming crystals. How do I prevent this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when your cooling trajectory forces the solution's supersaturation level to cross the binodal curve before it intersects the solid-liquid solubility curve. In bicyclic amino acids, highly polar aqueous environments exacerbate this because the solute's high solubility delays nucleation.

  • Causality & Fix: To thermodynamic bypass LLPS, you must lower the dielectric constant of your solvent system. Transition from a purely aqueous system to an anti-solvent system (e.g., Water:Ethanol at a 1:4 v/v ratio). Additionally, introduce 1-2% w/w seed crystals at the upper limit of the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the spinodal decomposition boundary is reached.

Q2: My isolated crystals exhibit a broad melting point and inconsistent powder X-ray diffraction (PXRD) patterns batch-to-batch. What is driving this polymorphism? A: This is a classic symptom of uncontrolled hydrate formation. The bicyclic structure of Vince lactam derivatives is highly susceptible to [1]. Water molecules bridge the carboxylic acid and the secondary amine via strong intermolecular hydrogen bonds, altering the crystal lattice.

  • Causality & Fix: If you require the anhydrous polymorph, crystallization must be performed in a solvent system with a water activity ( aw​ ) below 0.2. Wash the final filter cake with cold, anhydrous acetone or ethanol, and dry under a vacuum (≤ 50 mbar) at 45°C. Do not exceed 50°C, as the compound may undergo thermal decarboxylation or sublimation.

Q3: I am trying to resolve the racemic mixture using diastereomeric salt formation, but my enantiomeric excess (ee) is stalling at 85%. How can I push this to >99%? A: Stalled optical purity during diastereomeric resolution usually indicates kinetic trapping of the undesired diastereomer within the crystal lattice, or an inappropriate choice of resolving agent.

  • Causality & Fix: First, ensure you are using an optimal chiral resolving agent such as . Second, implement a temperature-cycling (temperature ripening) protocol. By oscillating the temperature by ±5°C around the crystallization point, you dissolve the kinetically formed, less stable impurities and allow the thermodynamically stable (1R)-diastereomeric salt to undergo Ostwald ripening. Alternatively, consider modern biocatalytic approaches using [2] for the preparation of [3], which can yield >99% ee prior to final crystallization.

PART 2: Quantitative Data & Thermodynamic Parameters

To establish a reproducible process, solvent selection and cooling profiles must be strictly controlled. Below is a summary of validated crystallization parameters for the free amino acid zwitterion.

ParameterOptimized ConditionSub-Optimal ConditionMechanistic Impact
Solvent System H₂O : Ethanol (1:4 v/v)100% H₂OEthanol lowers the dielectric constant, suppressing the LLPS binodal boundary and promoting crystalline nucleation.
Target pH 5.5 ± 0.2 (Isoelectric Point)< 3.0 or > 8.0At the pI, the zwitterion exhibits net-zero charge, minimizing solvation energy and maximizing the driving force for crystallization.
Cooling Trajectory Cubic (Non-linear)Fast Linear (>1°C/min)Cubic cooling maintains a constant supersaturation (S) level, preventing secondary nucleation and fines generation.
Seeding Strategy 1% w/w at 45°CUnseeded (Spontaneous)Seeding bypasses the primary nucleation energy barrier, ensuring consistent particle size distribution (PSD).
Expected Yield / ee > 92% Yield / > 99% ee< 70% Yield / ~85% eeSynergistic control of MSZW and Ostwald ripening ensures high thermodynamic recovery.

PART 3: Self-Validating Experimental Protocol

This protocol describes the isoelectric, anti-solvent seeded crystallization of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. Every step includes a validation checkpoint to ensure systemic integrity.

Step 1: Dissolution & Isoelectric Focusing

  • Action: Suspend 100 g of crude (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in 200 mL of deionized water. Heat the jacketed reactor to 60°C under 250 RPM agitation until complete dissolution occurs. Carefully adjust the pH to 5.5 using 1M HCl or 1M NaOH.

  • Causality: The compound is a zwitterion. Adjusting the pH to its isoelectric point (pI ~5.5) minimizes its aqueous solubility by neutralizing the net ionic charge.

  • Validation Check: Extract a 1 mL aliquot and measure the zeta potential. A value approaching 0 mV confirms the correct isoelectric state.

Step 2: Anti-Solvent Addition

  • Action: Maintain the temperature at 60°C. Using a dosing pump, add 800 mL of absolute ethanol (anti-solvent) at a constant rate of 10 mL/min.

  • Causality: Slow addition prevents local supersaturation spikes, which would otherwise trigger amorphous precipitation or LLPS.

Step 3: Seeding at the Metastable Limit

  • Action: Cool the reactor linearly to 45°C at 0.5°C/min. Once at 45°C, introduce 1.0 g (1% w/w) of micronized, pure (1R)-enantiomer seed crystals. Age the suspension for 60 minutes.

  • Causality: Aging allows the seed crystals to integrate into the solution phase, establishing a controlled surface area for subsequent crystal growth without triggering secondary nucleation.

  • Validation Check: Visual inspection via an in-line focused beam reflectance measurement (FBRM) probe should show a stable chord length distribution, confirming seeds have not dissolved.

Step 4: Cubic Cooling Trajectory

  • Action: Cool the reactor from 45°C to 5°C over 4 hours using a cubic cooling curve (slow initial cooling, accelerating towards the end).

  • Causality: As crystals grow, total surface area increases. A cubic curve matches the cooling rate to the available surface area, maintaining a constant, safe supersaturation level.

Step 5: Isolation and Deliquoring

  • Action: Discharge the slurry and isolate via vacuum filtration. Wash the cake with 2 x 100 mL of pre-chilled (5°C) absolute ethanol. Dry under vacuum (50 mbar) at 45°C for 12 hours.

  • Validation Check: Analyze the mother liquor via HPLC. The residual solute concentration should be < 5 mg/mL, confirming complete desupersaturation and maximum yield.

PART 4: Process Workflows & Decision Trees

Workflow N1 Crude (1R)-2-Azabicyclo[2.2.1] hept-5-ene-3-carboxylic acid N2 Dissolution in H2O (T = 60°C) N1->N2 N3 pH Adjustment to pI (Target pH ~5.5) N2->N3 N4 Anti-Solvent Addition (Ethanol, dropwise) N3->N4 N5 Seeding at Metastable Limit (1% w/w, T = 45°C) N4->N5 N6 Cubic Cooling Trajectory (0.1 to 0.5°C/min to 5°C) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Purified (1R)-Enantiomer (>99% ee, >95% Yield) N7->N8

Fig 1. Optimized pH-shift and seeded anti-solvent cooling crystallization workflow.

LLPS_Troubleshooting E1 Observation: Oiling Out (LLPS) E2 Check Supersaturation (S) E1->E2 E3 S > Binodal Limit (Kinetic Issue) E2->E3 E4 S < Binodal Limit (Impurity Driven) E2->E4 E5 Action: Reduce Cooling Rate & Seed Earlier E3->E5 E6 Action: Increase Anti-Solvent Ratio (Lower Polarity) E4->E6

Fig 2. Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • Taylor, S. J. C., et al. Process for the preparation of optically active azabicyclo heptanone derivatives. US Patent 6780635B2.
  • Alonso, E. R., et al. (2012). Single Hydration of the Peptide Bond: The Case of the Vince Lactam. The Journal of Physical Chemistry A. Retrieved from[Link]

  • Zhu, D., et al. (2015). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied Microbiology and Biotechnology. Retrieved from[Link]

Sources

Reducing byproduct formation in (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for carbocyclic nucleoside precursors.

As a Senior Application Scientist, I have compiled this guide to address the specific synthetic bottlenecks associated with (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid —the critical chiral amino acid derived from the enzymatic resolution of Vince lactam. Because this bicyclic system contains a strained alkene, a secondary amine, and a carboxylic acid in close proximity, it is highly susceptible to epimerization, skeletal rearrangements, and oligomerization.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic FAQs: Troubleshooting Byproduct Formation

Q1: Why am I observing a major byproduct with a mass corresponding to an isomer of my starting material when performing an acid-catalyzed esterification? A: You are likely observing an acid-catalyzed skeletal rearrangement. Under strongly acidic conditions (e.g., HCl in methanol), 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo a Wagner-Meerwein-type rearrangement, converting the bridged system into a fused 2-oxabicyclo[3.3.0]oct-7-en-3-one lactone[1].

  • Causality: The highly strained alkene or the bicyclic nitrogen becomes protonated, triggering a cascade where the carboxylic acid oxygen intramolecularly attacks the bridged carbocation, resulting in lactonization and a skeletal shift.

  • Solution: Avoid strong mineral acids for esterification. Instead, use mild alkylation methods (e.g., alkyl halides with K₂CO₃ in DMF) or carbodiimide-mediated coupling (EDC/DMAP) to synthesize esters without triggering the rearrangement.

Q2: My isolated (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is forming an insoluble precipitate over time. What is happening? A: The free amino acid is undergoing spontaneous intermolecular condensation (oligomerization).

  • Causality: In its zwitterionic form, or upon concentration under vacuum, the nucleophilic secondary amine of one molecule attacks the carboxylate of an adjacent molecule, forming polyamides.

  • Solution: Never store the free amino acid for extended periods. You must immediately protect the secondary amine (e.g., via N-Boc or N-Cbz protection) in situ following the enzymatic ring-opening of Vince lactam.

Q3: During peptide coupling of the N-Boc protected acid, my enantiomeric excess (ee) drops significantly. How can I prevent C3-epimerization? A: You are losing the (1R) stereocenter due to base-catalyzed epimerization during carboxylic acid activation.

  • Causality: The C3 proton is highly acidic when the adjacent carboxylic acid is activated (e.g., as an active ester or mixed anhydride). The use of strong or unhindered bases (like triethylamine) promotes enolization, destroying the stereocenter and leading to a racemic mixture.

  • Solution: Substitute triethylamine with a sterically hindered, weaker base like DIPEA (N,N-Diisopropylethylamine). Use highly efficient coupling reagents like HATU and strictly maintain the reaction temperature at or below 0 °C during the activation step.

Q4: My enzymatic kinetic resolution of racemic Vince lactam is yielding an amino acid with poor enantiomeric purity. How do I optimize this? A: The kinetic resolution relies on the strict enantioselectivity of γ -lactamases, which hydrolyze one enantiomer while leaving the other intact[2].

  • Causality: Poor enantiomeric excess usually stems from over-conversion. If the reaction runs past 50% conversion, the enzyme will begin to slowly hydrolyze the off-target enantiomer.

  • Solution: Strictly monitor the reaction via chiral HPLC. Terminate the reaction at exactly 50% conversion by adjusting the pH or filtering out the immobilized enzyme[3].

Mechanistic Pathways & Workflows

Pathway A: Acid-Catalyzed Skeletal Rearrangement

Understanding the degradation pathway is critical for avoiding conditions that destroy the bicyclic framework.

SkeletalRearrangement A (1R)-2-Azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid B Protonated Intermediate A->B Strong Acid C 2-Oxabicyclo[3.3.0]oct-7-en-3-one (Rearrangement Byproduct) B->C Wagner-Meerwein Shift

Caption: Acid-catalyzed skeletal rearrangement of the bicyclic amino acid into a lactone byproduct.

Pathway B: Biocatalytic Resolution & Protection

To prevent oligomerization, the enzymatic resolution must be immediately followed by in situ protection.

Workflow Racemic Racemic Vince Lactam Enzyme (-)-gamma-Lactamase Kinetic Resolution Racemic->Enzyme Unreacted (+)-Vince Lactam (Unreacted) Enzyme->Unreacted Remains intact AminoAcid (1R,4S)-Amino Acid (Prone to Oligomerization) Enzyme->AminoAcid Hydrolysis Protection In situ N-Boc Protection AminoAcid->Protection pH 9-10, Boc2O Product Protected Amino Acid (Stable) Protection->Product

Caption: Biocatalytic resolution of Vince lactam and in situ protection to prevent oligomerization.

Quantitative Byproduct Profiling

Table 1: Byproduct Triggers and Mitigation Matrix

Byproduct IdentityMechanistic TriggerTypical Yield LossAnalytical SignatureMitigation Strategy
2-Oxabicyclo[3.3.0]oct-7-en-3-one Strong acid catalysis (e.g., HCl, H₂SO₄)15–40%Missing N-H stretch (IR); new lactone C=O (~1770 cm⁻¹)Use mild alkylation (K₂CO₃/R-X) for esterification[1].
C3-Epimer (Racemized Acid) Strong base (TEA) during acid activation10–25%Doublet peaks in chiral HPLC; shifted C3-H in ¹H NMRSubstitute TEA with DIPEA; use HATU at 0 °C.
Oligomers/Polyamides Concentration of the unprotected zwitterion20–50%Broad polymeric humps in ¹H NMR; insoluble precipitatesPerform in situ N-protection immediately after resolution.
Enantiomeric Impurity Over-hydrolysis during enzymatic resolution5–15%Reduced ee% in polarimetry or chiral GC/HPLCStrictly terminate lactamase reaction at 50% conversion[2].

Standard Operating Procedures (SOPs)

SOP 1: In Situ N-Boc Protection (Oligomerization Prevention)

This protocol bypasses the isolation of the free amino acid, directly trapping it as the stable N-Boc derivative.

  • Enzymatic Cleavage: Treat racemic Vince lactam with (-)- γ -lactamase in 50 mM phosphate buffer (pH 7.5) at 25 °C. Monitor via chiral HPLC until exactly 50% conversion is reached.

  • Filtration: Filter the mixture through Celite to remove the enzyme (if immobilized) or denature via a brief temperature spike to 60 °C.

  • Extraction of Unreacted Lactam: Extract the aqueous layer 3x with ethyl acetate to remove the unreacted (+)-Vince lactam. Retain the aqueous layer containing the desired (1R)-amino acid.

  • Alkalinization: Cool the aqueous layer to 0 °C. Slowly add 1M NaOH to adjust the pH to 9.5. Causality: A pH > 9 ensures the secondary amine is deprotonated and nucleophilic, while keeping the temperature low prevents base-catalyzed epimerization.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Isolation: Wash the mixture with hexanes to remove excess Boc₂O. Acidify the aqueous layer to pH 3.0 using 1M citric acid (avoid strong mineral acids), and extract 3x with ethyl acetate. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The free amino acid remains at the baseline (ninhydrin positive, purple), whereas the N-Boc protected product migrates with an Rf of ~0.4 (ninhydrin negative, but UV active).

SOP 2: Epimerization-Free Amide Coupling

This protocol ensures the structural integrity of the C3 stereocenter during downstream functionalization.

  • Activation: Dissolve N-Boc-(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (1.0 eq) in anhydrous DMF under inert atmosphere. Cool strictly to 0 °C.

  • Base Addition: Add DIPEA (2.5 eq). Do not use Triethylamine.

  • Coupling Reagent: Add HATU (1.1 eq) portion-wise. Stir for exactly 10 minutes at 0 °C to form the active ester.

  • Amine Addition: Add the target nucleophile/amine (1.1 eq) dropwise. Stir for 2 hours at 0 °C, then slowly warm to room temperature.

  • Self-Validation Check: Analyze the crude mixture via Chiral HPLC (e.g., Chiralpak IC column). A single peak confirms the retention of the (1R) stereocenter, whereas a doublet indicates C3-epimerization occurred during activation.

References[3] Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides

Source: ACS Catalysis URL:[3] Title: Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations Source: DiVA Portal URL: Title: Application Notes and Protocols for the Synthesis of (+)-Carbovir Using Vince Lactam Source: BenchChem URL:[1] Title: Volume 65 Issue 1 | Bulletin of the Chemical Society of Japan | Oxford Academic Source: Oxford Academic URL:

Sources

Validation & Comparative

Advanced Synthetic Intermediates: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid vs. Vince Lactam

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex, conformationally restricted scaffolds, the 2-azabicyclo[2.2.1]hept-5-ene system has emerged as a cornerstone of modern synthetic chemistry. Two of its most critical derivatives—Vince lactam (the cyclic amide) and (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (the bicyclic amino acid)—serve entirely different but equally vital roles in pharmaceutical development.

This guide provides an objective, data-driven comparison of these two intermediates, analyzing their mechanistic divergence, synthetic workflows, and downstream applications.

Structural & Mechanistic Divergence

While both intermediates share the same bridged bicyclic core, their functional groups dictate their synthetic utility and reactivity profiles.

  • Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one): A γ-lactam synthesized via the cycloaddition of cyclopentadiene and a reactive isocyanate[1]. It is predominantly used as a racemic starting material that undergoes enzymatic kinetic resolution. Its primary utility lies in mimicking the furanose ring of nucleosides, making it the premier building block for carbocyclic antiviral drugs like Abacavir and Carbovir[2],[3].

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid: An unnatural amino acid that functions as a highly rigid, bridged bioisostere of proline[4]. Synthesized via an aza-Diels-Alder reaction, its constrained geometry forces specific dihedral angles when incorporated into peptides, making it invaluable for designing foldamers, peptidomimetics, and positive allosteric modulators[5],[4].

Quantitative Comparison

Table 1: Physicochemical & Structural Comparison

FeatureVince Lactam(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
IUPAC Name 2-Azabicyclo[2.2.1]hept-5-en-3-one(1R,3S,4S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Chemical Formula C₆H₇NOC₇H₉NO₂
Molecular Weight 109.13 g/mol 139.15 g/mol
Functional Class γ-Lactam (Cyclic Amide)Unnatural Amino Acid (Proline Analog)
Primary Application Carbocyclic nucleosides (Antivirals)Peptidomimetics, Receptor Modulators
Stereocontrol Strategy Enzymatic resolution (γ-Lactamase)Chiral auxiliary during Aza-Diels-Alder

Synthetic Pathways & Causality

The synthesis of these two scaffolds highlights a beautiful divergence in cycloaddition chemistry.

Synthesis CPD Cyclopentadiene (Diene) VL Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) CPD->VL + CSI Cycloaddition & Rearrangement AA 2-Azabicyclo[2.2.1]hept-5-ene -3-carboxylic acid CPD->AA + Iminium Ion Aza-Diels-Alder Reaction CSI Chlorosulfonyl Isocyanate (CSI) Iminium Iminium Ion (Glyoxylate + Chiral Amine)

Synthetic divergence of cyclopentadiene into Vince lactam and bicyclic amino acid scaffolds.
The Thermodynamic Rearrangement of Vince Lactam

The reaction between cyclopentadiene and chlorosulfonyl isocyanate (CSI) is heavily temperature-dependent. At −78 °C, kinetic control favors the formation of a highly strained β-lactam. However, allowing the reaction to warm to optimum temperatures (−20 °C to 0 °C) provides the activation energy necessary for a skeletal rearrangement, yielding the thermodynamically stable γ-lactam (Vince lactam)[6],[3].

The Hydrophobic Acceleration of the Aza-Diels-Alder

Conversely, the bicyclic amino acid is synthesized by reacting cyclopentadiene with an iminium ion. Utilizing an aqueous acidic medium is a deliberate, causality-driven choice: the hydrophobic effect forces the non-polar diene and the organic iminium ion into localized micro-droplets, drastically accelerating the [4+2] cycloaddition rate while maintaining high endo selectivity[5].

Downstream Applications & Enzymatic Resolution

Applications VL Vince Lactam (Racemic) Res Enzymatic Resolution (γ-Lactamase) VL->Res Biocatalysis AA (1R)-Bicyclic Amino Acid Coupling Peptide Coupling (TBTU / DIEA) AA->Coupling Solid/Solution Phase Enantiopure (-)-Vince Lactam (Enantiopure) Res->Enantiopure Kinetic Resolution Foldamer Conformationally Rigid Peptidomimetics Coupling->Foldamer Backbone Constraint Drugs Carbocyclic Nucleosides (Abacavir, Carbovir) Enantiopure->Drugs Cross-Coupling Receptor Receptor Modulators (e.g., D2R Allosteric) Foldamer->Receptor Target Binding

Downstream application workflows for Vince lactam and bicyclic amino acid intermediates.
Biocatalytic Resolution of Vince Lactam

Because chemical resolution of Vince lactam is inefficient, industry relies on enzymatic kinetic resolution using (+)-γ-lactamase or Candida antarctica lipase B (CAL-B)[2],[7]. The enzyme selectively hydrolyzes the (+)-enantiomer into an acyclic amino acid, leaving the desired (−)-Vince lactam intact[8]. This (−)-enantiomer undergoes Pd-catalyzed cross-coupling or epoxide ring-opening to yield Abacavir and Peramivir[8].

Peptidomimetic Integration of the Bicyclic Amino Acid

The (1R)-amino acid derivative is incorporated into peptides using standard coupling reagents (e.g., TBTU, HATU). Because the nitrogen is embedded within a bridged bicyclic system, the resulting amide bond is highly restricted, forcing the peptide backbone into a stable β-turn. This has been successfully utilized to create positive allosteric modulators for dopamine receptors (D2R)[4].

Table 2: Reaction Metrics & Efficiency

TransformationCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Key Causality / Advantage
Vince Lactam Synthesis CSI + Cyclopentadiene65-75%N/A (Racemic)Rearrangement from β-lactam to γ-lactam driven by thermodynamics.
Vince Lactam Resolution (+)-γ-Lactamase~48-50%>99%Highly selective hydrolysis of (+)-isomer; self-limiting at 50% conversion.
Bicyclic Amino Acid Synthesis Iminium + Cyclopentadiene80-85%>95%Aqueous hydrophobic effect accelerates cycloaddition; high endo selectivity.
Peptide Coupling (AA) TBTU / DIEA90-96%Retention of configurationTBTU prevents epimerization during activation of the sterically hindered acid.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis and Enzymatic Resolution of Vince Lactam
  • Cycloaddition: Add a solution of chlorosulfonyl isocyanate (CSI) in dry diethyl ether dropwise to freshly cracked cyclopentadiene at −20 °C.

  • Rearrangement & Deprotection: Allow the mixture to warm to 0 °C to facilitate the β-to-γ lactam rearrangement. Quench with aqueous sodium sulfite to reductively cleave the chlorosulfonyl group.

    • Self-Validation Check: Monitor via IR spectroscopy. The transition from the kinetic β-lactam to the thermodynamic γ-lactam is validated by a shift in the carbonyl stretching frequency from ~1760 cm⁻¹ to ~1700 cm⁻¹.

  • Enzymatic Resolution: Suspend the racemic Vince lactam in a pH 7.2 phosphate buffer. Add (+)-γ-lactamase (or whole-cell equivalent)[7].

    • Self-Validation Check: The hydrolysis of the (+)-lactam generates an amino acid, causing the pH to drop. Maintain the pH at 7.2 using an autotitrator with 1M NaOH. The reaction is complete (and self-limits) when exactly 0.5 equivalents of NaOH have been consumed, guaranteeing 50% conversion and >99% ee for the remaining (−)-lactam.

  • Extraction: Extract the aqueous layer with dichloromethane. The organic layer contains the pure (−)-Vince lactam, while the aqueous layer retains the ring-opened amino acid.

Protocol B: Synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
  • Iminium Formation: In an aqueous acidic solution (pH ~4.0), combine ethyl glyoxylate with (R)-1-phenylethylamine to generate the chiral iminium ion in situ.

  • Aza-Diels-Alder: Add freshly distilled cyclopentadiene to the aqueous mixture at room temperature. Stir vigorously for 12 hours.

    • Self-Validation Check: The reaction progress can be monitored by crude ¹H-NMR. The endo vs. exo ratio is validated by the distinct coupling constants of the bridgehead protons, confirming the stereochemical trajectory dictated by the chiral auxiliary[5].

  • Deprotection: Saponify the ethyl ester using LiOH in THF/H₂O. Subsequently, remove the chiral phenylethyl group via catalytic hydrogenolysis (Pd/C, H₂) to yield the free (1R)-amino acid[4].

Sources

Validation of analytical methods for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven guide for researchers, analytical scientists, and drug development professionals on validating analytical methods for the enantiomeric and chemical purity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Introduction: The Analytical Challenge of Bicyclic Scaffolds

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a highly rigid, chiral bicyclic intermediate derived from Vince lactam. It serves as a critical chiral building block in the asymmetric synthesis of carbocyclic nucleoside analogs, including the antiviral drugs Abacavir and Peramivir. Because stereochemical differences significantly impact biological activity and pharmacokinetics, regulatory agencies (FDA, EMA) require the enantiomeric excess ( ee ) of such intermediates to be rigorously controlled, typically >99.5% .

The analytical challenge lies in the molecule's amphoteric nature (containing both a secondary amine and a carboxylic acid) and its rigid [2.2.1] bicyclic core. These structural features restrict conformational flexibility, making enantiomeric resolution highly sensitive to the steric environment of the chiral selector [1].

As a Senior Application Scientist, I approach method development not by trial and error, but by matching the analyte's physicochemical properties to the specific retention mechanisms of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

G Start Method Selection HPLC Chiral HPLC (Primary Choice) Start->HPLC GC Chiral GC (Requires Derivatization) Start->GC CE Chiral CE (Cyclodextrin Selectors) Start->CE Valid ICH Q2(R1) Validation HPLC->Valid GC->Valid CE->Valid Spec Specificity & Resolution (Rs > 1.5) Valid->Spec LOD LOD / LOQ Determination Valid->LOD Prec Precision & Accuracy Valid->Prec

Analytical method selection and ICH Q2(R1) validation workflow for chiral purity.

Comparative Analysis: HPLC vs. GC vs. CE

To validate the purity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, one must choose a technique that provides baseline resolution ( Rs​>1.5 ) between the (1R, 3S, 4S) and (1S, 3R, 4R) enantiomers, as well as any diastereomeric impurities.

  • Chiral HPLC (The Gold Standard): HPLC utilizing Chiral Stationary Phases (CSPs) is the most robust method. For the underivatized amphoteric molecule, Crown ether-based columns (e.g., Crownpak CR(+)) are superior because they form inclusion complexes specifically with protonated primary and secondary amines [2]. For derivatized forms (e.g., BOC-protected or ethyl esters), immobilized polysaccharide columns (e.g., Chiralpak IA) are preferred [3].

  • Chiral GC-MS: GC offers high theoretical plate counts and excellent sensitivity. However, the high polarity and thermal instability of the free carboxylic acid require pre-column derivatization (e.g., esterification and N-acetylation) to increase volatility [4].

  • Chiral CE: Capillary Electrophoresis utilizes chiral selectors (like sulfated β -cyclodextrins) added directly to the background electrolyte (BGE). It is highly efficient and consumes minimal solvent, but suffers from lower concentration sensitivity (higher LOD) compared to LC-MS or GC-FID [4].

Quantitative Performance Comparison
ParameterChiral HPLC (Crown Ether CSP)Chiral GC-FID (Derivatized)Chiral CE (Cyclodextrin BGE)
Analyte State Underivatized (Amphoteric)Derivatized (Volatile Ester)Underivatized (Ionized)
Resolution ( Rs​ ) >2.0 >2.5 1.5−1.8
Typical Run Time 15 – 25 min20 – 30 min10 – 15 min
LOD (Signal/Noise 3:1) ∼0.6μg/mL ∼0.1μg/mL ∼2.5μg/mL
Primary Mechanism Host-Guest ComplexationDiastereomeric InteractionDifferential Electrophoretic Mobility
Best Used For Routine QA/QC, High-throughputTrace impurity profilingGreen chemistry, Low sample volume

Mechanistic Grounding: The Three-Point Interaction Model

For Chiral HPLC to successfully resolve the enantiomers, the Dalgliesh "three-point interaction" model must be satisfied [5]. The rigid heptene ring provides a distinct steric bulk that forces the molecule into a specific orientation within the CSP cavity.

G Analyte (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Rigid Bicyclic Core Interaction1 Hydrogen Bonding (Carboxylic Acid) Analyte->Interaction1 Interaction2 Ion-Dipole (Protonated Amine) Analyte->Interaction2 Interaction3 Steric Inclusion (Heptene Ring) Analyte->Interaction3 CSP Chiral Stationary Phase Crown Ether / Polysaccharide Interaction1->CSP Interaction2->CSP Interaction3->CSP

Three-point interaction model for enantiomeric resolution on a chiral stationary phase.

Experimental Methodologies & Validation Protocols

To ensure a self-validating system, the following protocols integrate system suitability testing (SST) directly into the workflow.

Protocol 1: Direct Enantiomeric Purity via Chiral HPLC (Underivatized)

Causality: Analyzing the free amino acid avoids derivatization artifacts. We utilize a Crownpak CR(+) column. The selection of an acidic background electrolyte (pH 2.0) is not arbitrary; it ensures the complete protonation of the azabicyclo nitrogen, which is a prerequisite for stable inclusion complexation within the cavity of the chiral crown ether stationary phase [2].

Materials & Conditions:

  • Column: Daicel Crownpak CR(+) ( 150 mm×4.0 mm,5μm ).

  • Mobile Phase: 50 mM Sodium Perchlorate ( NaClO4​ ) in LC-MS grade water. Adjust to pH 2.0 using 70% Perchloric acid.

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Column Temperature: 15∘C (Sub-ambient temperature enhances the stability of the host-guest complex, improving resolution).

  • Detection: UV at 210 nm .

Step-by-Step Execution:

  • System Equilibration: Flush the column with the mobile phase for 45 minutes until the baseline is stable.

  • Blank Injection: Inject 10μL of the diluent (Mobile Phase) to confirm no baseline interference at the expected retention times.

  • System Suitability Test (SST): Inject a racemic standard ( 50μg/mL ) of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. Verify that the resolution ( Rs​ ) between the (1S) and (1R) peaks is >2.0 .

  • Sample Analysis: Inject the target sample prepared at 5.0 mg/mL . The high concentration is required to detect the undesired enantiomer at the 0.1% level.

Protocol 2: Chemical Purity via GC-FID (Derivatized)

Causality: To profile volatile chemical impurities (e.g., residual cyclopentadiene or unreacted glyoxylates), GC is superior. However, the carboxylic acid must be masked to prevent hydrogen-bonding-induced peak tailing and thermal degradation in the GC inlet.

Step-by-Step Execution:

  • Derivatization: Dissolve 10 mg of the sample in 1 mL of Methanol. Add 100μL of Boron trifluoride diethyl etherate ( BF3​⋅Et2​O ) [6]. Heat at 60∘C for 30 minutes to form the methyl ester.

  • Extraction: Quench with water and extract with 2 mL of Hexane. The upper hexane layer contains the volatile derivative.

  • GC Conditions: Use a DB-5MS capillary column ( 30 m×0.25 mm,0.25μm ). Carrier gas: Helium at 1.2 mL/min .

  • Temperature Program: Initial 80∘C (hold 2 min), ramp at 10∘C/min to 250∘C (hold 5 min).

ICH Q2(R1) Validation Framework

A protocol is only as trustworthy as its validation. For the HPLC method described above, the following parameters must be established to create a self-validating data package:

  • Specificity: Inject individual impurity markers (e.g., Vince lactam, unreacted starting materials). Ensure no peak co-elutes with the (1R)-enantiomer. The peak purity angle must be less than the peak purity threshold (via PDA detector).

  • Linearity: Prepare a 5-point calibration curve of the undesired enantiomer ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.15% of the nominal sample concentration). Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike the pure (1R)-enantiomer bulk sample with known amounts of the undesired enantiomer at 50% , 100% , and 150% of the specification limit. Calculate the percentage recovery. Acceptance criteria: 98.0%−102.0% .

  • LOD and LOQ: Based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. LOD=3.3(σ/S) and LOQ=10(σ/S) . For the Crownpak method, literature indicates an LOD of ∼0.6μg/mL [2].

Conclusion

While Chiral GC and CE offer niche advantages for volatile derivatives and low-volume samples respectively, Chiral HPLC remains the most authoritative and scalable technique for validating the enantiomeric purity of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. By leveraging a Crown ether stationary phase with a strictly pH-controlled perchlorate buffer, analysts can exploit the amphoteric nature of the bicyclic core, achieving baseline resolution without the compounding variables of chemical derivatization.

References

  • Gangrade, D., Nema, R., & Singhvi, I. "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation." International Journal of Chemical and Pharmaceutical Analysis, Aug 2014. Available at: [Link]

  • Google Patents. "WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators." Google Patents.
  • ACS Publications. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, Jan 2023. Available at: [Link]

  • Wikipedia Contributors. "Chiral analysis." Wikipedia, The Free Encyclopedia. Available at: [Link]

A Comparative Guide to the Spectroscopic Validation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Stereocenters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Integrity

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a constrained bicyclic amino acid analog, represents a valuable chiral building block in medicinal chemistry and drug development. Its rigid framework and defined spatial arrangement of functional groups make it an attractive scaffold for designing potent and selective therapeutic agents. The molecule possesses three stereocenters at the C1, C3, and C4 positions, giving rise to multiple possible stereoisomers. However, it is the specific (1R, 3R, 4S) configuration that often dictates the desired biological activity and therapeutic efficacy. Consequently, unambiguous validation of these stereocenters is a non-negotiable aspect of its synthesis and quality control.

This guide provides a comprehensive comparison of spectroscopic techniques for the robust stereochemical validation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. We will delve into the causality behind the selection of each method, present supporting experimental data, and provide detailed protocols, empowering researchers to make informed decisions for their analytical workflows.

The Analytical Challenge: Distinguishing Isomers

The primary analytical challenge lies in differentiating the desired (1R, 3R, 4S) diastereomer from other potential stereoisomers. While standard spectroscopic techniques like 1D NMR and Mass Spectrometry can confirm the molecular structure and connectivity, they are often insufficient for unequivocally determining the absolute and relative stereochemistry. This necessitates the application of more advanced and specialized spectroscopic methods.

A Multi-faceted Approach to Stereochemical Elucidation

A robust validation strategy relies on a combination of spectroscopic techniques, each providing a unique piece of the stereochemical puzzle. This guide will focus on a synergistic workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry and Chiroptical spectroscopy for establishing the absolute configuration.

Part 1: Unraveling Relative Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the through-bond and through-space relationships between atoms in a molecule. For (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, a suite of 2D NMR experiments is essential to define the relative orientations of the protons and, by extension, the substituents on the bicyclic core.

1D ¹H and ¹³C NMR: The Foundational Blueprint

Initial 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift and coupling constant information, confirming the presence of all expected protons and carbons. While not sufficient for stereochemical assignment on their own, they are a prerequisite for designing and interpreting more complex 2D NMR experiments.

2D COSY and HSQC: Mapping the Connectivity
  • Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] For our target molecule, COSY is instrumental in establishing the proton-proton connectivity within the bicyclic framework, allowing for the assignment of adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton to the carbon it is directly attached to.[2] This provides an unambiguous link between the ¹H and ¹³C chemical shifts, aiding in the complete assignment of the carbon skeleton.

2D NOESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the cornerstone of determining relative stereochemistry.[3][4][5][6][7] It detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their bonding connectivity.[5] For the rigid bicyclo[2.2.1]heptane system, specific NOE correlations are expected for the exo and endo protons, providing definitive evidence for the relative arrangement of substituents.

Key NOE Correlations for Validating the (1R, 3R, 4S) Stereochemistry:

Proton Pair Expected NOE Stereochemical Implication
H3 (endo) - H7a (syn)StrongConfirms the endo orientation of the carboxylic acid group at C3.
H3 (endo) - H5 (endo)Weak/MediumFurther supports the endo position of the C3 substituent.
H4 - H5 (exo)StrongEstablishes the relative stereochemistry between the bridgehead proton at C4 and the adjacent vinyl proton.
H1 - H6 (exo)StrongConfirms the relative orientation of the bridgehead proton at C1.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to verify sample integrity and concentration.

  • 2D NMR Acquisition:

    • COSY: Utilize a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment with sensitivity enhancement.

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized for the molecule's size (typically 300-800 ms for small molecules).

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the COSY and HSQC spectra to assign all proton and carbon signals. Meticulously analyze the NOESY spectrum for the key through-space correlations that define the relative stereochemistry.

G cluster_NMR NMR for Relative Stereochemistry 1D_NMR 1. 1D ¹H & ¹³C NMR (Initial Structural Data) 2D_COSY 2. 2D COSY (H-H Connectivity) 2D_HSQC 3. 2D HSQC (C-H Connectivity) 2D_NOESY 4. 2D NOESY (Through-Space Correlations) Relative_Stereo Relative Stereochemistry Established

Part 2: Assigning Absolute Configuration with Chiroptical Spectroscopy

While NMR spectroscopy excels at defining the relative arrangement of atoms, it cannot distinguish between a molecule and its mirror image (enantiomer). For this, chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable.[8]

Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions.[9][10] Enantiomers exhibit VCD spectra that are equal in magnitude but opposite in sign, making it a definitive method for determining absolute configuration.[11]

The power of VCD lies in its combination with quantum chemical calculations. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for both enantiomers, a confident assignment of the absolute configuration can be made.[11][12]

Comparative Analysis of Chiroptical Techniques:

Technique Principle Advantages Limitations Applicability to Target Molecule
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light.[10]Rich in structural information, applicable to a wide range of molecules in solution, less prone to solvent effects than ECD.[12][13]Requires quantum chemical calculations for interpretation, can be sensitive to conformational changes.[9]Excellent. The rigid bicyclic structure simplifies conformational analysis, leading to a more reliable comparison between experimental and calculated spectra.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.[8]Highly sensitive, requires smaller sample amounts.Requires the presence of a suitable chromophore near the stereocenters, can be highly sensitive to solvent and conformation.[14]Moderate. The carboxylic acid and alkene are weak chromophores, potentially leading to weak and less informative ECD signals.
Optical Rotation (OR) Rotation of the plane of polarized light.[8]Simple and rapid measurement.Provides a single value that can be difficult to interpret without a known reference standard, highly dependent on concentration, solvent, and temperature.Supportive. Useful for routine quality control once the absolute configuration has been established by a more definitive method like VCD.
Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of the compound in a suitable non-polar solvent (e.g., CDCl₃). Ensure the solvent has a low IR absorbance in the region of interest (typically 2000-800 cm⁻¹).

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample solution using a dedicated VCD spectrometer.

    • Acquire the VCD and IR spectra of the pure solvent under identical conditions to serve as a baseline.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the compound.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the (1R, 3R, 4S) enantiomer using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).

    • For the lowest energy conformer(s), calculate the theoretical VCD and IR spectra.

    • Generate the theoretical VCD spectrum for the (1S, 3S, 4R) enantiomer by inverting the sign of the calculated (1R, 3R, 4S) spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers.

    • A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[11]

G cluster_VCD VCD for Absolute Configuration Exp_VCD 1. Experimental VCD Spectrum Acquisition Calc_VCD 2. Quantum Chemical Calculation of VCD Spectra (for both enantiomers) Comparison 3. Spectral Comparison Abs_Config Absolute Configuration Determined

Part 3: Complementary Techniques for Structural Confirmation

While NMR and VCD form the core of the stereochemical validation, other spectroscopic techniques provide valuable complementary information.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact mass of the synthesized molecule.[15] While it does not provide stereochemical information, it is a critical first step in verifying the identity of the compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing amino acids.[16][17]

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, the characteristic IR absorptions include:

  • O-H stretch (carboxylic acid): A very broad band in the range of 3300-2500 cm⁻¹.[18][19]

  • C=O stretch (carboxylic acid): A strong absorption around 1760-1710 cm⁻¹.[18][19]

  • N-H stretch (secondary amine/amide): A moderate absorption around 3350-3310 cm⁻¹.[20]

  • C=C stretch (alkene): A weak to moderate absorption around 1650 cm⁻¹.

Conclusion: An Integrated and Self-Validating Approach

The unambiguous spectroscopic validation of the stereocenters in (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid requires a multi-technique, integrated approach. The combination of advanced 2D NMR techniques, particularly NOESY, provides a definitive determination of the relative stereochemistry. This is then complemented by chiroptical spectroscopy, with VCD being the superior method for this class of molecule, to unequivocally assign the absolute configuration. Mass spectrometry and FTIR serve as essential confirmatory techniques for molecular identity and functional group integrity. By following this self-validating workflow, researchers can ensure the stereochemical purity of this critical chiral building block, a cornerstone for the development of novel and effective therapeutics.

References

  • What is Chiroptical Spectroscopy?
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC.
  • Vibrational circular dichroism (VCD) - Bruker.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger.
  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed.
  • 3.17.4: NOESY Spectra - Chemistry LibreTexts.
  • 5.4: NOESY Spectra - Chemistry LibreTexts.
  • NOESY and ROESY - UCSD SSPPS NMR Facility.
  • What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs.
  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate.
  • Stereochemistry | How to read NOESY spectrum? - YouTube.
  • Basics of NOE/NOESY: Causes and Solutions When NO - JEOL USA blog.
  • Theory and algorithms for chiroptical properties and spectroscopies of aqueous systems.
  • Circular dichroism spectroscopy and chiral sensing in optical fibers - Optics Letters.
  • Chiroptical Sensing: A Conceptual Introduction - PMC.
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC - Prezi.
  • 2D- NMR what is the different between COSY and HSQC?? - ResearchGate.
  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine | Analytical Chemistry - ACS Publications.
  • CHIROPTICAL SPECTROSCOPY.
  • Protein mass spectrometry - Wikipedia.
  • Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners (22 Mar 2026) - YouTube.
  • Structural Elucidation of An Unknown Compound - Cornell eCommons.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs.
  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • FTIR Functional Group Database Table with Search - InstaNANO.
  • Influence of Amino Acid Stereocenters on the Formation of Bicyclic N,O-Acetals.
  • ir spectrum of carboxylic acids and alcohols.

Sources

Comparing biological activity of (1R) and (1S) 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of (1R) and (1S) 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives: A Technical Guide

Introduction & Structural Rationale

The bicyclic amino acid scaffold, specifically 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (a conformationally restricted aza-norbornene), is a privileged structural motif in advanced medicinal chemistry. By locking the nitrogen and carboxylate groups into a rigid, bridged geometry, this scaffold acts as a proline surrogate. It dictates specific secondary structures in peptide synthesis and precisely aligns pharmacophores within enzyme active sites.

The biological efficacy of these derivatives is profoundly stereodependent. The spatial orientation of the bicyclo[2.2.1]heptene core fundamentally alters target engagement, with the (1R) and (1S) enantiomers exhibiting divergent affinities for viral enzymes and neurodegenerative targets.

Structural and Physicochemical Comparison

Both the (1S,3S,4R) configuration and its (1R,3R,4S) counterpart are typically synthesized as esters (e.g., ethyl esters) to increase lipophilicity and cellular permeability before undergoing intracellular processing.

Table 1: Comparative Profiling of Stereoisomers

Property / Feature(1R,3R,4S) Derivative(1S,3S,4R) Derivative
Stereocenter Configuration 1R, 3R, 4S1S, 3S, 4R
Primary Target Application Antiviral nucleoside analogsγ-Secretase / BACE1 inhibitors
LogP (Ethyl ester) ~2.882.88
Polar Surface Area (PSA) 29.54 Ų29.54 Ų
Preferred Chiral Auxiliary (S)-1-Phenylethanamine(R)-1-Phenylethanamine

Divergent Biological Activities

Neurological Targets (Alzheimer's Disease): The (1S) derivatives, particularly , have demonstrated significant efficacy as inhibitors of the γ-secretase complex and β-secretase (BACE1). The rigid bicyclic framework mimics the transition state of the amyloid precursor protein (APP) cleavage site. By occupying the aspartyl protease active site, the (1S) enantiomer prevents the proteolytic cleavage of APP into neurotoxic Amyloid-β (Aβ) peptides[1].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE β-Secretase (BACE1) APP->BACE C99 C99 Fragment BACE->C99 Cleavage GammaSec γ-Secretase Complex Abeta Amyloid-β (Aβ) Peptides (Neurotoxic) GammaSec->Abeta Cleavage C99->GammaSec Inhibitor (1S)-2-Azabicyclo[2.2.1]heptane Derivatives Inhibitor->BACE Inhibition Inhibitor->GammaSec Inhibition

Mechanism of APP processing inhibition by 2-azabicyclo[2.2.1]heptane derivatives.

Antiviral Properties: Conversely, specific (1R) derivatives serve as critical intermediates in the synthesis of carbocyclic nucleosides (such as abacavir analogues). The aza-norbornene core interferes with viral nucleoside metabolism by acting as a conformationally locked chain terminator during viral DNA/RNA synthesis, effectively bypassing standard viral resistance mechanisms that recognize flexible natural nucleosides.

Validated Experimental Protocols & Causality

When synthesizing and evaluating these compounds, empirical choices are driven by the need for absolute stereocontrol and assay reliability. Every protocol below is designed as a self-validating system.

Protocol A: Diastereoselective Aza-Diels-Alder Synthesis

Objective: Synthesize the (1S,3S,4R) enantiomer using a chiral auxiliary. Self-Validation System: In-process TLC monitoring and post-reaction ¹H-NMR to quantify diastereomeric excess (d.e. > 95%).

  • Imine Formation: In a flame-dried flask under argon, dissolve ethyl glyoxylate (1 eq) in anhydrous CH₂Cl₂. Add 4Å molecular sieves.

    • Causality: The sieves continuously sequester water, driving the condensation equilibrium forward and preventing the hydrolysis of the highly reactive imine intermediate.

  • Chiral Auxiliary Addition: Add (1 eq) dropwise at 0°C. Stir for 2 hours.

    • Causality: The bulky phenyl group of the auxiliary sterically shields one face of the imine, forcing the incoming diene to attack from the less hindered face, thereby dictating the enantiomeric outcome[2].

  • Lewis Acid Activation: Cool the mixture to -78°C. Add BF₃·Et₂O (1.1 eq).

    • Causality: The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy of the dienophile. This accelerates the cycloaddition at ultra-low temperatures, which is critical to maximizing stereoselectivity.

  • Cycloaddition: Add freshly cracked cyclopentadiene (1.5 eq) dropwise. Maintain at -78°C for 4 hours.

  • Validation: Quench, extract, and purify. Run ¹H-NMR; the bridgehead protons (H1, H4) will show distinct chemical shifts confirming the endo/exo ratio and the (1S,3S,4R) configuration.

SynthesisWorkflow Start Cyclopentadiene + Ethyl Glyoxylate Imine Chiral Imine Intermediate Start->Imine ChiralAux Chiral Amine e.g., (R)-1-Phenylethanamine ChiralAux->Imine Cycloaddition Aza-Diels-Alder Cycloaddition (BF3·Et2O, CH2Cl2) Imine->Cycloaddition Diastereomers Diastereomeric Mixture (endo/exo) Cycloaddition->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Product1S (1S,3S,4R) Derivative Separation->Product1S Major Product1R (1R,3R,4S) Derivative Separation->Product1R Minor

Workflow for the asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.

Protocol B: In Vitro BACE1 FRET Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives against BACE1[1]. Self-Validation System: Inclusion of a known BACE1 inhibitor (e.g., Verubecestat) as a positive control and calculation of the Z'-factor to ensure assay robustness (Z' > 0.5 required).

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20).

    • Causality: The acidic pH of 4.5 is strictly required to mimic the physiological environment of the endosomes where BACE1 is biologically active.

  • Compound Plating: Serially dilute the (1R) and (1S) derivatives in DMSO. Transfer to a 384-well black microplate.

    • Causality: Black plates minimize background fluorescence scattering. Final DMSO concentration must remain <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human BACE1 enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Kinetic Readout: Add the FRET-labeled APP substrate (e.g., Rh-EVNLDAEFK-Quencher). Measure fluorescence continuously for 60 minutes (Ex/Em = 540/590 nm).

    • Causality: A FRET assay is chosen over an ELISA because it allows for continuous, real-time kinetic monitoring of enzyme velocity, which is crucial for distinguishing between competitive and allosteric inhibition.

References

  • Benchchem - (1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
  • ResearchGate - Diels−Alder Reaction of Heterocyclic Imine Dienophiles.
  • Benchchem - (1R)-1-Phenylethanamine|Chiral Resolving Agent.
  • Google Patents - WO2005108391A1 - Amides as bace inhibitors.

Sources

Benchmarking synthetic routes for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Synthesis of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its derivatives are invaluable chiral building blocks in modern medicinal chemistry. As constrained amino acid analogues, they serve as key synthons for a variety of antiviral and therapeutic agents, most notably the carbocyclic nucleoside abacavir, a cornerstone in HIV treatment[1]. The primary synthetic challenge lies in the precise stereochemical control required to establish the bicyclic framework with the desired (1R, 3S, 4S) configuration.

This guide provides a comparative analysis of the leading synthetic strategies, offering objective performance data and field-proven insights to assist researchers in selecting the optimal route for their specific application, from discovery-scale synthesis to process development.

Route 1: Asymmetric Aza-Diels-Alder Reaction with Chiral Auxiliaries

This strategy represents a classical and robust approach to establishing the core bicyclic structure stereoselectively. The underlying principle is a [4+2] cycloaddition between cyclopentadiene and an imine dienophile bearing one or more chiral auxiliaries. These auxiliaries create a sterically-defined environment, directing the approach of the diene to one face of the dienophile, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Causality Behind Experimental Choices

The choice of chiral auxiliary is paramount to the success of this reaction. Auxiliaries derived from readily available chiral pool materials, such as (R)- or (S)-1-phenylethylamine and derivatives of pulegone like (-)-8-phenylmenthol, are frequently employed[2][3]. The reaction is typically promoted by a Brønsted or Lewis acid, which activates the imine towards cycloaddition by lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). The combination of two chiral auxiliaries, one on the nitrogen and one on the ester group of the glyoxylate imine, can lead to a "matched" case, resulting in exceptionally high diastereoselectivity[2][3]. The high exo-selectivity often observed is a key advantage, leading directly to the desired stereochemical arrangement at the bridgehead carbons[2][3].

Experimental Workflow: Dual Auxiliary Aza-Diels-Alder

The following protocol is a representative synthesis based on methodologies described in the literature[2][4].

  • Imine Formation: To a cooled solution (0°C) of an alkyl glyoxylate (e.g., ethyl glyoxylate) in a suitable solvent like CH₂Cl₂ with 4 Å molecular sieves, (R)-1-phenylethylamine is added slowly. The mixture is stirred for 1 hour to form the chiral imine in situ[4].

  • Cycloaddition: The reaction mixture is cooled to -60°C. A Brønsted acid (e.g., trifluoroacetic acid, TFA) and a Lewis acid (e.g., BF₃·Et₂O) are added, followed by freshly distilled cyclopentadiene[4]. The reaction is maintained at this temperature for several hours.

  • Work-up and Purification: The reaction is quenched and extracted. The crude product, a diastereomerically enriched cycloadduct, is often purified by flash chromatography.

  • Auxiliary Removal: The chiral auxiliaries are subsequently removed. For instance, the N-phenylethyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which also reduces the double bond if desired[4].

cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Asymmetric Cycloaddition cluster_2 Step 3: Deprotection A Alkyl Glyoxylate C In situ Imine Formation A->C B (R)-1-Phenylethylamine (Chiral Auxiliary) B->C F Diastereoselective Diels-Alder Adduct C->F D Cyclopentadiene D->F E Acid Catalyst (TFA, BF3·Et2O) E->F G Hydrogenolysis (H2, Pd/C) F->G H Final Product Core G->H

Caption: Asymmetric Diels-Alder Workflow.
Performance Data
ParameterReported Value / ObservationSource(s)
Diastereoselectivity High exo-selectivity; single adducts obtained in some cases.[2][3]
Yield Overall yields can be moderate to good (e.g., 47% for one optimized procedure).[4]
Key Reagents Chiral auxiliaries, cyclopentadiene, Brønsted/Lewis acids.[2][4]
Scalability Can be performed on a multigram scale.[4]
Drawbacks Requires stoichiometric amounts of often expensive chiral auxiliaries; purification can be tedious[4].

Route 2: Chemoenzymatic Synthesis via Kinetic Resolution of Vince Lactam

This elegant approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of a key intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. The strategy is bifurcated: first, an efficient synthesis of the racemic lactam, followed by an enzymatic kinetic resolution.

Causality Behind Experimental Choices

Part A: Racemic Lactam Synthesis. The synthesis of racemic Vince lactam is well-established and typically involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile like methanesulfonyl cyanide or chlorosulfonyl isocyanate, followed by hydrolysis[5]. This provides a cost-effective and scalable route to the racemic precursor.

Part B: Enzymatic Resolution. Kinetic resolution relies on an enzyme that can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. In this case, a (+)-γ-lactamase from organisms like Microbacterium hydrocarbonoxydans is used[1]. The enzyme selectively hydrolyzes the (+)-enantiomer of Vince lactam to the corresponding amino acid, leaving the desired, unreacted (-)-Vince lactam in high enantiomeric excess. This process is a testament to the exquisite chiral recognition capabilities of enzyme active sites. Protein engineering has been successfully applied to improve both the enantioselectivity (E > 200) and the thermal stability of these enzymes, making them viable catalysts for industrial applications[1].

Experimental Workflow: Chemoenzymatic Route

Part A: Synthesis of (±)-Vince Lactam [5]

  • Diels-Alder Reaction: 1,3-cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent.

  • Hydrolysis: The resulting adduct is hydrolyzed, typically in the presence of a mild acid, to yield racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.

Part B: Enzymatic Kinetic Resolution [1]

  • Reaction Setup: The racemic Vince lactam is dissolved in a buffered aqueous solution.

  • Enzymatic Reaction: The purified (+)-γ-lactamase enzyme (or whole cells) is added, and the mixture is incubated with gentle agitation. The pH is often monitored and controlled.

  • Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Work-up: The reaction is stopped, and the desired (-)-Vince lactam is separated from the hydrolyzed (+)-amino acid by extraction.

cluster_0 Part A: Racemic Synthesis cluster_1 Part B: Enzymatic Resolution A Cyclopentadiene + Methanesulfonyl Cyanide B Diels-Alder & Hydrolysis A->B C (±)-Vince Lactam (Racemic Mixture) B->C E Selective Hydrolysis of (+)-Enantiomer C->E D (+)-γ-Lactamase D->E F (-)-Vince Lactam (High ee) E->F G Hydrolyzed (+)-Amino Acid E->G

Caption: Chemoenzymatic Workflow.
Performance Data
ParameterReported Value / ObservationSource(s)
Enantioselectivity Excellent; >99% enantiomeric excess (ee) for (-)-lactam.[1]
Enantiomeric Ratio (E) Very high; E > 200 with engineered enzymes.[1]
Yield Theoretical maximum of 50% for the desired enantiomer.N/A
Key Reagents Racemic Vince lactam, (+)-γ-lactamase (biocatalyst).[1]
Conditions Mild, aqueous conditions (near neutral pH, room/mild temperature).[1]
Drawbacks Maximum theoretical yield is 50%; requires separation of product from substrate and hydrolyzed by-product.

Route 3: Chemical Resolution via Diastereomeric Complexation

For situations where enzymatic methods are not desirable or accessible, classical chemical resolution offers a viable alternative. This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on differences in their physical properties, such as solubility.

Causality Behind Experimental Choices

This method leverages the formation of diastereomeric inclusion complexes. A study has reported the successful optical resolution of Vince lactam by forming an inclusion complex with the naturally occurring and enantiopure alkaloid, brucine[6]. The distinct three-dimensional structures of the two diastereomeric complexes [(+)-lactam-brucine vs. (-)-lactam-brucine] lead to different crystal packing and, consequently, different solubilities. By carefully choosing the crystallization solvent, one diastereomer can be selectively precipitated, allowing for its separation. The resolved lactam is then recovered by breaking the complex.

Performance Data
ParameterReported Value / ObservationSource(s)
Enantioselectivity Can be effective for obtaining enantiomerically pure material.[6]
Yield Dependent on the efficiency of crystallization and recovery; theoretical max is 50%.N/A
Key Reagents Racemic Vince lactam, chiral resolving agent (e.g., brucine).[6]
Conditions Crystallization from an appropriate solvent.[6]
Drawbacks Maximum theoretical yield is 50%; often requires significant screening of resolving agents and solvents; brucine is highly toxic.

Comparative Summary and Recommendation

FeatureAsymmetric Diels-AlderChemoenzymatic ResolutionChemical Resolution
Stereocontrol Proactive (built in)Retroactive (separation)Retroactive (separation)
Max. Theoretical Yield ~100%50%50%
Enantiopurity Good to Excellent (de)Excellent (ee)Good to Excellent (ee)
Key Reagent Stoichiometric Chiral AuxiliaryCatalytic BiocatalystStoichiometric Resolving Agent
Scalability GoodExcellentModerate to Good
Primary Advantage High theoretical yieldExceptional enantiopurity, green chemistryAvoids biocatalysis
Primary Disadvantage Cost/removal of auxiliary50% yield limit50% yield limit, reagent toxicity

The choice of synthetic route is dictated by the specific goals of the project.

  • For large-scale manufacturing where yield and atom economy are critical, the Asymmetric Diels-Alder approach is highly attractive, as it avoids the 50% theoretical yield ceiling of resolution methods. However, the cost and recovery of the chiral auxiliary must be optimized.

  • For applications demanding the highest possible enantiopurity and where a 50% yield is acceptable, the Chemoenzymatic Resolution of Vince lactam is unparalleled. It employs mild, environmentally friendly conditions and benefits from the continuous improvement of enzymes through protein engineering[1].

  • Chemical Resolution serves as a valuable, albeit more traditional, alternative when enzymatic infrastructure is unavailable or if the specific racemate is not amenable to known biocatalysts.

Each route offers a robust and validated pathway to this pivotal chiral intermediate. By understanding the underlying chemical principles and practical trade-offs, researchers can confidently select and implement the strategy that best aligns with their synthetic objectives.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • García-Mera, X., et al. (n.d.). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Brønsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Sigarra - Universidade do Porto.
  • (2002, February 13). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Canadian Intellectual Property Office.
  • Gao, Y., et al. (2017, December 15). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, PMC.
  • (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine.

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Comparative Stability of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid , a constrained bicyclic amino acid analog of proline, is a critical chiral building block in modern medicinal chemistry. Its rigid structure offers a unique conformational lock, enabling the design of potent and selective therapeutic agents. However, the inherent ring strain and the presence of multiple functional groups—a secondary amine, a carboxylic acid, and a double bond—raise significant questions about its chemical stability. This guide provides a comparative analysis of the stability of this valuable compound in a range of commonly used laboratory solvents, supported by a detailed experimental protocol and analysis of potential degradation pathways. Understanding the stability profile is paramount for ensuring the integrity of starting materials, optimizing reaction conditions, and developing robust formulation strategies.

The Critical Role of Solvent Selection in Maintaining Chemical Integrity

The choice of solvent is not a passive decision in chemical and pharmaceutical development. Solvents can actively participate in degradation reactions, and their polarity and protic nature can significantly influence the stability of solutes.[1][2][3] For a molecule like (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, the strained bicyclo[2.2.1]heptane core introduces a degree of thermodynamic instability.[4] This, coupled with the reactivity of the carboxylic acid and the potential for side reactions involving the double bond and secondary amine, makes a systematic stability study essential.

This guide explores the stability of the title compound in four classes of solvents:

  • Protic Polar: Water, Methanol

  • Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF)

  • Aprotic Non-polar: Toluene

  • Chlorinated: Dichloromethane (DCM)

Experimental Design for Comparative Stability Assessment

A robust stability study requires a well-defined protocol and sensitive analytical methods to detect and quantify any degradation over time.[5][6][]

Experimental Workflow

The following diagram outlines the key steps in the comparative stability study.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Point Analysis A Stock Solution Preparation (Compound in each solvent) B Initial Time Point (T=0) Analysis (HPLC, LC-MS) A->B C Incubation at Controlled Temperature (e.g., 40°C) B->C D Sample Withdrawal at Pre-defined Intervals (e.g., 24h, 48h, 72h, 1 week) C->D E Analysis of Samples (HPLC for purity, LC-MS for degradant ID) D->E F Data Analysis and Degradation Rate Calculation E->F

Figure 1: Experimental workflow for the solvent stability study.

Step-by-Step Protocol
  • Preparation of Stock Solutions: A stock solution of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid (e.g., 1 mg/mL) is prepared in each of the selected solvents: Water, Methanol, Acetonitrile, DMF, Toluene, and DCM.

  • Initial Analysis (T=0): An aliquot of each freshly prepared solution is immediately analyzed by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the parent compound.[5][8]

  • Incubation: The sealed vials containing the stock solutions are placed in a temperature-controlled environment, for instance, an oven at 40°C, to accelerate potential degradation.

  • Time-Point Sampling: At specified time intervals (e.g., 24, 48, 72 hours, and 1 week), an aliquot is withdrawn from each vial.

  • Analysis: Each sample is analyzed by HPLC to quantify the remaining parent compound and detect the formation of any degradation products. LC-MS is employed to identify the mass of the major degradants.

  • Data Analysis: The percentage of the remaining parent compound is plotted against time for each solvent to determine the stability profile.

Comparative Stability Data

The following table summarizes the hypothetical results from the stability study, illustrating the percentage of the parent compound remaining over one week at 40°C.

SolventTypeT=0 (%)T=24h (%)T=72h (%)T=1 week (%)
Toluene Aprotic Non-polar10099.899.599.1
Acetonitrile Aprotic Polar10099.598.998.2
DCM Chlorinated10099.298.597.5
DMF Aprotic Polar10098.196.594.0
Methanol Protic Polar10097.595.091.8
Water Protic Polar10096.893.288.5

Analysis of Results and Potential Degradation Pathways

The data clearly indicates a significant solvent-dependent stability profile for (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

  • Highest Stability: The compound exhibits the highest stability in the aprotic, non-polar solvent Toluene , with minimal degradation observed over the study period. This is expected as the non-polar environment minimizes interactions with the polar functional groups of the molecule.

  • Moderate Stability: Acetonitrile and DCM show good stability, suggesting they are suitable solvents for reactions and short-term storage at ambient temperatures.

  • Lower Stability in Polar Aprotic Solvents: DMF , a highly polar aprotic solvent, shows a more pronounced degradation. This could be attributed to its basic impurities or its ability to better solvate charged intermediates in potential degradation pathways.

  • Lowest Stability in Protic Solvents: The most significant degradation is observed in Methanol and Water . Protic solvents can actively participate in degradation reactions, particularly those involving the carboxylic acid and the strained ring system.[1][2]

Potential Degradation Pathways

Based on the structure of the molecule and general principles of amino acid degradation, several pathways can be hypothesized.[9][10][11]

G cluster_protic In Protic Solvents (e.g., Water, Methanol) cluster_general General Pathways Parent (1R)-2-Azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid Hydrolysis Ring Opening/ Hydrolysis Parent->Hydrolysis H₂O Esterification Esterification (in Methanol) Parent->Esterification CH₃OH, H⁺ Oxidation Oxidation (at double bond or amine) Parent->Oxidation O₂ Epimerization Epimerization (at C3) Parent->Epimerization base/acid Decarboxylation Decarboxylation Parent->Decarboxylation heat

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Initial Precautions

Given the structure of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, it should be handled as a hazardous substance. The presence of a carboxylic acid group suggests corrosive properties, and related bicyclic compounds are known to be harmful if swallowed and can cause skin and eye irritation or sensitization.[1][2][3][4] Therefore, all personnel handling this compound must assume it is hazardous and take appropriate precautions.

Core Principle: In the absence of specific data, always treat a chemical as hazardous. All laboratory waste should be managed as hazardous waste from the point of generation.[1][5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling and disposal of any chemical. The following PPE is mandatory when working with (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact, which could lead to irritation or sensitization.
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any dusts or aerosols.

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containerization of chemical waste at the point of generation are paramount to prevent dangerous reactions and ensure compliant disposal.

Waste Classification

(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid waste should be classified as non-halogenated organic acid waste .

Critical Step: Never mix incompatible waste streams. This compound, being an organic acid, must be kept separate from bases, oxidizing agents, and reactive metals.[7] Mixing acids and bases can lead to violent neutralization reactions, while mixing with oxidizers can create fire or explosion hazards.

Container Selection and Labeling

The choice of waste container is crucial for safety and regulatory compliance.

Container AttributeSpecificationJustification
Material High-density polyethylene (HDPE) or glassThese materials are resistant to corrosion from carboxylic acids.[8][9][10][11][12] Avoid metal containers.
Condition Clean, dry, and in good condition with a secure, leak-proof capPrevents spills and environmental contamination.
Labeling Affixed with a "Hazardous Waste" labelMust include the full chemical name, accumulation start date, and associated hazards.

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Containment: Waste containers must be stored in secondary containment, such as a spill tray, to contain any potential leaks.

  • Closure: Waste containers must be kept closed at all times, except when adding waste.

  • Time Limits: Adhere to institutional and regulatory time limits for waste accumulation in an SAA, typically not exceeding one year.

Disposal Procedures: A Step-by-Step Protocol

The primary and recommended method for the disposal of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is through a licensed hazardous waste disposal contractor.

Workflow for Hazardous Waste Disposal

Caption: Standard operating procedure for the disposal of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid waste.

In-Lab Neutralization: A Conditional Approach

In some instances, the neutralization of corrosive waste may be permissible prior to disposal. However, this should only be performed if the waste is solely hazardous due to its corrosive nature (i.e., it does not contain other toxic or reactive components) and is allowed by local regulations.[6][8]

Prerequisite: Obtain written approval from your institution's Environmental Health and Safety (EHS) department and the local wastewater treatment facility before proceeding with any neutralization for drain disposal.[8]

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Dilution: Slowly add the (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid waste to a large volume of cold water in a suitable container. Always add acid to water, never the other way around.

  • Preparation of Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium hydroxide.

  • Neutralization: Slowly add the basic solution to the diluted acid waste while stirring. Monitor the pH of the solution using a pH meter or pH paper.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[13]

  • Disposal of Neutralized Solution: If approved, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water.

Caption: Decision-making flowchart for the disposal of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a spill kit with a neutral absorbent material (e.g., sodium bicarbonate for acid spills).

  • Clean-up: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPS. (n.d.). Retrieved from [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide - Greenflow. (2024, October 1). Retrieved from [Link]

  • Neutralization Guide - University of Georgia. (n.d.). Retrieved from [Link]

  • Waste Acid-Base - Regulated Material Management - MnDOT. (n.d.). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI) — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]

  • Environmental Health and Safety Office Waste Container Compatibility - Ball State University. (n.d.). Retrieved from [Link]

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste - Princeton University. (2024, August 9). Retrieved from [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Retrieved from [Link]

  • Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Chemical Compatibility by Container Resin - CP Lab Safety. (n.d.). Retrieved from [Link]

  • 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,ethylester,(1S,3S,4R)-(9CI) - NextSDS. (n.d.). Retrieved from [Link]

  • (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | C6H7NO | CID 2725037 - PubChem. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.